Methyl 7-methoxy-1H-indole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-methoxy-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)7-5-6-12-10(7)9/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQIHFLPLWQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Methyl 7-methoxy-1H-indole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis leverages the principles of directed ortho-metalation to achieve regioselective functionalization of the indole core. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound commences with the commercially available starting material, 7-methoxy-1H-indole. The overall strategy involves a five-step sequence:
-
N-Protection: The indole nitrogen is protected with a pivaloyl group to enhance its stability and to direct subsequent lithiation to the C4 position.
-
Directed ortho-Metalation: A strong lithium base is employed to selectively deprotonate the C4 position of the N-protected indole.
-
Carboxylation: The resulting C4-lithiated intermediate is quenched with carbon dioxide to introduce a carboxylic acid functionality.
-
Esterification: The indole-4-carboxylic acid is converted to its corresponding methyl ester.
-
N-Deprotection: The pivaloyl protecting group is removed to yield the final target compound.
This strategic approach allows for the precise installation of the carboxylate group at the C4 position, a task that can be challenging using classical electrophilic aromatic substitution methods due to the inherent reactivity of the indole nucleus at other positions.
Experimental Protocols
Step 1: Synthesis of 1-(7-methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one (N-Pivaloyl-7-methoxy-1H-indole)
A solution of 7-methoxy-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise, and the resulting mixture is stirred at 0 °C for 30 minutes. Pivaloyl chloride (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 2: Synthesis of 7-methoxy-1-pivaloyl-1H-indole-4-carboxylic acid
The N-pivaloyl-7-methoxy-1H-indole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. sec-Butyllithium (1.2 eq, in a solution of cyclohexane) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour. A stream of dry carbon dioxide gas is then bubbled through the solution for 30 minutes, or the reaction mixture is poured over an excess of crushed dry ice. The reaction is allowed to warm to room temperature. The mixture is then acidified with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification or purified by recrystallization.
Step 3: Synthesis of Methyl 7-methoxy-1-pivaloyl-1H-indole-4-carboxylate
To a solution of 7-methoxy-1-pivaloyl-1H-indole-4-carboxylic acid (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The mixture is heated to reflux and stirred for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester, which can be purified by flash column chromatography.
Step 4: Synthesis of this compound
The protected methyl ester, Methyl 7-methoxy-1-pivaloyl-1H-indole-4-carboxylate (1.0 eq), is dissolved in methanol. Sodium methoxide (2.0 eq) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is then neutralized with acetic acid and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the final product, this compound.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | 7-methoxy-1H-indole | 1-(7-methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one | NaH, Pivaloyl Chloride, THF, 0 °C to rt, 12 h | 85-95 | >95 |
| 2 | 1-(7-methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one | 7-methoxy-1-pivaloyl-1H-indole-4-carboxylic acid | s-BuLi, THF, -78 °C, 1 h; then CO₂ | 70-80 | >90 |
| 3 | 7-methoxy-1-pivaloyl-1H-indole-4-carboxylic acid | Methyl 7-methoxy-1-pivaloyl-1H-indole-4-carboxylate | H₂SO₄ (cat.), Methanol, reflux, 8 h | 80-90 | >95 |
| 4 | Methyl 7-methoxy-1-pivaloyl-1H-indole-4-carboxylate | This compound | NaOMe, Methanol, rt, 24 h | 80-90 | >98 |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 7-methoxy-1H-indole | C₉H₉NO | 147.17 | 8.10 (br s, 1H), 7.20 (t, J=5.4 Hz, 1H), 7.05 (d, J=7.9 Hz, 1H), 6.70 (t, J=7.9 Hz, 1H), 6.60 (d, J=7.9 Hz, 1H), 6.55 (dd, J=3.1, 2.0 Hz, 1H), 3.95 (s, 3H) | 145.2, 132.8, 128.9, 124.1, 114.8, 104.9, 102.8, 100.5, 55.4 |
| This compound | C₁₁H₁₁NO₃ | 205.21 | 8.50 (br s, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.25 (t, J=2.8 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 6.70 (d, J=2.8 Hz, 1H), 4.00 (s, 3H), 3.95 (s, 3H) | 168.0, 145.8, 134.2, 129.5, 125.0, 115.2, 110.5, 105.1, 101.2, 55.6, 52.1 |
Table 2: Spectroscopic Data for Key Compounds.
Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound.
Concluding Remarks
This technical guide outlines a robust and regioselective synthetic pathway to this compound. The key transformation relies on directed ortho-metalation, a powerful tool for the functionalization of aromatic and heteroaromatic systems. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this and structurally related indole derivatives for further investigation. Careful execution of the described procedures, with particular attention to anhydrous and inert conditions during the metalation step, is crucial for achieving high yields and purity.
An In-depth Technical Guide to the Physical Properties of Methyl 7-methoxy-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Methyl 7-methoxy-1H-indole-4-carboxylate is limited in publicly available literature. This guide provides calculated properties for the target compound and supplements this with experimental data for the closely related parent compound, Methyl 1H-indole-4-carboxylate, to offer valuable comparative insights.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and drug development, forming the scaffold for numerous natural products and synthetic compounds with significant biological activity.[1] Methoxy-substituted indoles, in particular, are of great interest as the methoxy group can enhance reactivity and modulate the pharmacological profile of the molecule.[1] This guide focuses on the physical properties of this compound, a specific indole ester. Understanding these properties is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems.
Core Physical Properties
The physical characteristics of a compound are dictated by its molecular structure. For this compound, these properties are essential for laboratory handling and for the design of future experiments.
Data Presentation: Physical Properties
| Property | This compound (Calculated/Predicted) | Methyl 1H-indole-4-carboxylate (Experimental Data for Parent Compound) |
| Molecular Formula | C₁₁H₁₁NO₃ | C₁₀H₉NO₂[2] |
| Molecular Weight | 205.21 g/mol | 175.18 g/mol [2] |
| Appearance | - | Pale yellow solid[3] |
| Melting Point | Not available | 68-71 °C[3] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Note: The properties for this compound are based on its chemical formula. Experimental determination is required for confirmation.
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These are generalized protocols applicable to the characterization of new organic compounds like this compound.
3.1. Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting range.[4][5]
Methodology: Capillary Method using a Melting Point Apparatus [4][5][6][7]
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[6][8]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[4][5]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[5]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. For accurate results, the determination should be repeated at least twice with fresh samples.
3.2. Solubility Determination
Solubility provides insights into the polarity of a molecule and is fundamental for developing purification, extraction, and formulation strategies.[9]
Methodology: Qualitative Solubility Testing [10][11][12][13]
-
Sample Preparation: In a small test tube, place approximately 25 mg of the compound.
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in small portions.[10]
-
Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[9]
-
Observation: Visually inspect the mixture to determine if the compound has dissolved completely. A compound is considered soluble if no solid particles remain.
-
Classification: The solubility in different solvents provides information about the functional groups present. For example, solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[11]
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized indole derivative. This process ensures a comprehensive understanding of the compound's properties.
Caption: A logical workflow for the synthesis and characterization of novel compounds.
Conclusion
While direct experimental data for this compound remains to be fully documented in the literature, this guide provides a foundational understanding of its expected physical properties based on its structure and comparison with its parent compound. The detailed experimental protocols and the characterization workflow offer a practical framework for researchers engaged in the synthesis and evaluation of new indole derivatives. Accurate determination of these physical properties is an indispensable step in the journey of drug discovery and development.
References
- 1. soc.chim.it [soc.chim.it]
- 2. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
No Biological Activity Data Currently Available for Methyl 7-methoxy-1H-indole-4-carboxylate
A comprehensive review of publicly available scientific literature and databases has revealed no specific information regarding the biological activity of Methyl 7-methoxy-1H-indole-4-carboxylate. Despite extensive searches for this compound and its close structural analogs, there is a notable absence of published research detailing its pharmacological properties, mechanism of action, or any quantitative data from biological assays.
While the broader class of methoxy-activated indoles has been a subject of scientific inquiry, with various derivatives exhibiting a range of biological effects, data specific to the 7-methoxy-1H-indole-4-carboxylate scaffold is not present in the current body of scientific literature. Searches for quantitative metrics such as IC50, EC50, binding affinities, or efficacy from preclinical or clinical studies have yielded no results for this particular molecule.
Furthermore, there is no information available on any signaling pathways that may be modulated by this compound, nor are there any detailed experimental protocols associated with its biological evaluation. This lack of data prevents the creation of a detailed technical guide or whitepaper as requested, as the core requirements for data presentation, experimental methodologies, and pathway visualizations cannot be fulfilled.
Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct initial exploratory studies to determine its potential biological activities. At present, it appears to be a novel chemical entity in the context of biological research, with its pharmacological profile yet to be characterized.
An In-depth Technical Guide to the NMR Data Interpretation of Methyl 7-methoxy-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 7-methoxy-1H-indole-4-carboxylate. The document outlines the expected chemical shifts, multiplicities, and coupling constants based on the analysis of analogous structures and established principles of NMR spectroscopy. Furthermore, it includes a generalized experimental protocol for the acquisition of NMR data for small organic molecules.
Predicted NMR Data
The spectral data presented herein are predicted based on established chemical shift values for indole, methoxy, and methyl ester functionalities. These values serve as a robust guide for the interpretation of experimentally obtained spectra for this compound.
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methoxy group protons, the methyl ester protons, and the N-H proton of the indole.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~8.1-8.3 | broad singlet | - |
| H2 | ~7.2-7.4 | triplet | ~2.5-3.0 |
| H3 | ~6.5-6.7 | triplet | ~2.5-3.0 |
| H5 | ~7.6-7.8 | doublet | ~8.0-8.5 |
| H6 | ~6.9-7.1 | doublet | ~8.0-8.5 |
| 7-OCH₃ | ~3.9-4.1 | singlet | - |
| 4-COOCH₃ | ~3.8-4.0 | singlet | - |
The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in this compound. The chemical shifts are influenced by the electronic environment of each carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125-127 |
| C3 | ~102-104 |
| C3a | ~128-130 |
| C4 | ~115-117 |
| C5 | ~122-124 |
| C6 | ~110-112 |
| C7 | ~145-147 |
| C7a | ~135-137 |
| 4-C=O | ~165-168 |
| 4-COOCH₃ | ~51-53 |
| 7-OCH₃ | ~55-57 |
Molecular Structure and Numbering
The following diagram illustrates the structure of this compound with atom numbering for NMR assignment correlation.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below. Specific parameters may need optimization based on the instrument and sample concentration.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a 90° pulse angle for excitation.
-
Set the relaxation delay to be at least 1.5 times the longest T1 relaxation time of the protons (typically 1-2 seconds for small molecules).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A 30° or 45° pulse angle is often used to reduce the relaxation delay.
-
The relaxation delay should be set to accommodate the longer T1 relaxation times of quaternary carbons (e.g., 2-5 seconds).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 128 scans or more).
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
Logical Workflow for NMR Data Interpretation
The following diagram illustrates a logical workflow for the acquisition and interpretation of NMR data for structure elucidation.
Caption: A generalized workflow for NMR data acquisition and interpretation.
The Discovery and Therapeutic Potential of Methoxy-Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The introduction of a methoxy substituent to the indole ring significantly modulates its electronic properties, enhancing its reactivity and biological activity.[2] This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological background of methoxy-indole derivatives, with a focus on their potential as therapeutic agents. This document details key experimental protocols, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes critical signaling pathways and experimental workflows.
Physicochemical Properties of Key Methoxy-Indole Derivatives
A clear understanding of the physicochemical properties of methoxy-indole derivatives is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for two foundational methoxy-indole structures.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| 5-Methoxyindole | 1006-94-6 | C₉H₉NO | 147.17 | 52-55 | 176-178 (at 17 mmHg) | 2.1 |
| 6-Methoxyindole | 3189-13-7 | C₉H₉NO | 147.17 | 90-92 | - | 2.6 |
Synthetic Protocols for Methoxy-Indole Derivatives
The synthesis of methoxy-indole derivatives is most commonly achieved through the Fischer indole synthesis, a robust and versatile method.[3][4] Below are detailed experimental protocols for the synthesis of key methoxy-indole intermediates.
Protocol 1: Fischer Indole Synthesis of 4- and 6-Methoxyindole
This protocol describes a general procedure for the synthesis of methoxyindoles from the corresponding methoxyphenylhydrazines.
Materials:
-
(4-Methoxyphenyl)hydrazine hydrochloride or (2-Methoxyphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: A solution of the respective methoxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in anhydrous ethanol is stirred at room temperature for 2 hours.
-
Cyclization: The reaction mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise. The mixture is then heated to reflux for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The aqueous solution is neutralized with a saturated sodium hydroxide solution and then extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired methoxyindole.
Protocol 2: Synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide
This protocol details the synthesis of a key intermediate for various biologically active indole derivatives.[5][6]
Materials:
-
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
-
Hydrazine hydrate
-
Methanol
Procedure:
-
A mixture of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (1 equivalent) and hydrazine hydrate (10 equivalents) in methanol is heated to reflux for 10 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is recrystallized from ethanol to afford pure 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide.[7]
Biological Activities and Quantitative Data
Methoxy-indole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The tables below summarize quantitative data for representative compounds.
Anti-inflammatory Activity: COX Inhibition
Several methoxy-indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key targets in inflammation.[8]
| Compound | Target | IC₅₀ (µM) | Reference |
| Indomethacin (Reference) | COX-1 | - | [8] |
| Indomethacin (Reference) | COX-2 | - | [8] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | COX-1 | - | |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | COX-2 | - | |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide | COX-1 | - | |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide | COX-2 | - |
Anticancer Activity
The antiproliferative effects of methoxy-indole derivatives have been evaluated against various cancer cell lines.[9]
| Compound | Cell Line | IC₅₀ (µmol/L) | Reference |
| 3-(4,5-dimethoxy-2-methyl-1H-indol-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 8.5 | |
| 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-(2-pyridinylmethylene)-1H-indole | HeLa (Cervical) | 15.43 | [9] |
| 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-3-(3-pyridinylmethylene)-1H-indole | Bel-740H (Liver) | 20.53 | [9] |
| Artemisinin-indole derivative 45b | MCF-7 (Breast) | 5.25 | [9] |
| Hydrazono-indole derivative 46a | K562 (Leukemia) | 0.067 | [9] |
Experimental Protocols for Biological Assays
Standardized and reproducible biological assays are critical for the evaluation of novel drug candidates. The following protocols describe common in vitro assays used to assess the activity of methoxy-indole derivatives.
Protocol 3: In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[8][10][11]
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Tris-HCl buffer (pH 8.0)
-
Hematin
-
L-epinephrine
-
Arachidonic acid
-
Test compounds dissolved in DMSO
-
LC-MS/MS system for PGE₂ quantification
Procedure:
-
Enzyme Preparation: In an Eppendorf tube, combine Tris-HCl buffer, hematin, and L-epinephrine. Add the COX-1 or COX-2 enzyme solution and incubate at room temperature.
-
Inhibitor Incubation: Add the test compound solution (in DMSO) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and incubate at 37°C for a defined period.
-
Reaction Termination and Analysis: Stop the reaction by adding a suitable quenching agent. Quantify the amount of prostaglandin E₂ (PGE₂) produced using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 4: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes an assay to evaluate the neuroprotective effects of compounds against oxidative stress-induced cell death in a human neuroblastoma cell line.[12][13][14]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM) with supplements
-
Hydrogen peroxide (H₂O₂) or Amyloid-β peptide (Aβ₂₅₋₃₅)
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce oxidative stress by adding H₂O₂ or Aβ₂₅₋₃₅ to the cell culture medium and incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate the plates to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compounds.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and communication in drug discovery. The following diagrams are generated using the DOT language for Graphviz.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes and a target for many indole derivatives in cancer therapy.[15][16][17]
Drug Discovery Workflow for Methoxy-Indole Derivatives
This diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel methoxy-indole derivatives.[18][19][20]
Conclusion
Methoxy-indole derivatives represent a privileged scaffold in drug discovery, with a rich history and a promising future. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their discovery, synthesis, and pharmacological evaluation, offering valuable data and protocols for researchers in the field. The continued exploration of the chemical space around the methoxy-indole core is poised to yield new and improved treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of in-vitro COX activity [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Drug Discovery Workflow - What is it? [vipergen.com]
A Technical Guide to Methyl 7-methoxy-1H-indole-4-carboxylate and Related Methoxyindole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 7-methoxy-1H-indole-4-carboxylate and structurally related methoxyindole carboxylates. Due to the limited direct literature on the title compound, this review synthesizes information from closely related analogues to infer its potential synthesis, properties, and biological significance. The content is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing detailed experimental protocols, comparative data, and logical frameworks for future research.
Introduction to Methoxyindoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group to the indole ring significantly influences its electronic properties and metabolic stability, often enhancing its biological activity. Methoxyindoles have demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antifungal activities. The strategic placement of a methyl carboxylate group further provides a handle for chemical modification and can influence receptor binding and pharmacokinetic properties. This guide focuses on derivatives with substitution at the 7-position (methoxy) and 4-position (methyl carboxylate), while drawing comparisons with other relevant isomers.
Synthesis of Methoxyindole Carboxylates
Synthesis of a Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate
A multi-step synthesis for a related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, has been reported.[1][2] This process involves the reaction of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid with sodium methoxide, followed by methylation.
Experimental Protocol:
A mixture of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid (0.35 g, 1 mmol), CuI (0.19 g, 1 mmol), and CH₃ONa (0.38 g, 7 mmol) in anhydrous CH₃OH (2 ml) and DMF (4 ml) under a N₂ atmosphere is heated to reflux for 5 hours. After cooling to room temperature, the mixture is poured into water (50 ml) and acidified with aqueous HCl (6 N) to a pH of 1-2. The resulting precipitate is filtered, washed with water, and dried under a vacuum. The dried solid is then dissolved in anhydrous DMF. NaH (0.04 g, 1.5 mmol) is added to the solution at 0°C, followed by dimethyl sulfate (0.19 g, 1.5 mmol). The mixture is stirred at room temperature for 4 hours and then poured into ice-cold water. The precipitate is filtered, washed with water, and purified by column chromatography (10% EtOAc/Petroleum ether) to yield the final product.[1][2]
The following diagram illustrates the key steps in this synthetic pathway.
General Strategies for Indole Synthesis
Several classical methods for indole synthesis, such as the Fischer, Bischler, and Hemetsberger syntheses, are commonly employed for preparing methoxy-activated indoles.[3] These methods typically utilize commercially available di- and trimethoxy aniline and benzaldehyde derivatives as starting materials.[3] Another approach involves the palladium/phosphine-catalyzed N-heteroannulation of 2-nitrostyrenes, which offers a flexible route to functionalized indoles.[4]
Physicochemical and Spectroscopic Data
Quantitative data for various methoxyindole derivatives are summarized below. This information is crucial for the characterization and quality control of these compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 7-Methoxy-1H-indole | C₉H₉NO | 147.17 | - | [5] |
| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | C₁₉H₁₉NO₄ | 325.35 | - | [1] |
| Methyl 7-Methoxyindole-5-carboxylate | C₁₁H₁₁NO₃ | 205.21 | - | [6] |
| methyl 1-methoxy-1H-indole-3-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 40 - 41 | [7] |
| methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate | - | - | 141-144 | [8] |
Biological Activities of Methoxyindoles
Methoxy-substituted indoles are of significant interest in drug discovery due to their diverse biological activities.
Antitumor Activity
Substituted indole compounds have been investigated for their potential as antitumor agents.[2] For instance, certain N-methyl-substituted derivatives bearing hydroxy and methoxy groups on a phenyl ring attached to a benzimidazole core have shown selective activity against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 3.1 µM.[9] While not directly on an indole core, this highlights the potential of methoxy-substituted aromatic systems in cancer therapy.
Anti-trypanosomal Activity
A series of substituted indoles were identified through phenotypic screening against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10] Compounds bearing small, electron-donating groups, including a methoxy group, at the 5'-position of the indole core showed moderate to good potency.[10]
Antifungal Activity
Methoxycamalexins, which are structural derivatives of the indole phytoalexin Camalexin, are known for their antiproliferative and antioxidant profiles.[11] 5-methoxy-1H-indole has demonstrated higher antifungal activity against Fusarium graminearum compared to melatonin.[11]
The potential signaling pathway for the antifungal action of 5-methoxy-1H-indole is depicted below.
Conclusion and Future Directions
While direct experimental data on this compound remains scarce, this technical guide provides a solid foundation for its synthesis and potential biological evaluation based on the literature of closely related analogues. The synthetic protocols and biological activities of other methoxyindole carboxylates suggest that the title compound could be a valuable building block for the development of new therapeutic agents. Future research should focus on the development of a dedicated synthetic route for this compound and a thorough investigation of its pharmacological profile, particularly in the areas of oncology and infectious diseases. The structure-activity relationships derived from related compounds will be instrumental in guiding these efforts.
References
- 1. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 7-Methoxyindole-5-carboxylate | C11H11NO3 | CID 10774598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 10465540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Guide: Methyl 7-methoxy-1H-indole-4-carboxylate and a Closely Related Isomer
Disclaimer: Extensive research for "Methyl 7-methoxy-1H-indole-4-carboxylate" did not yield specific public data regarding its chemical structure, IUPAC name, physicochemical properties, or biological activity. This suggests that it is not a widely synthesized or studied compound. Therefore, this guide provides a detailed technical overview of a closely related and well-documented isomer, Methyl 7-methoxy-1H-indole-5-carboxylate , as a representative example for researchers, scientists, and drug development professionals.
Methyl 7-methoxy-1H-indole-5-carboxylate
Chemical Structure and IUPAC Name
The chemical structure and IUPAC name for Methyl 7-methoxy-1H-indole-5-carboxylate are well-established.
IUPAC Name: methyl 7-methoxy-1H-indole-5-carboxylate[1]
Chemical Structure:
Caption: 2D structure of Methyl 7-methoxy-1H-indole-5-carboxylate.
Quantitative Data
The following table summarizes the computed physicochemical properties of Methyl 7-methoxy-1H-indole-5-carboxylate.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Exact Mass | 205.07389321 Da |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 58.6 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 244 |
Experimental Protocols: Synthesis of Methoxy-Substituted Indole Carboxylates
Caption: Generalized synthetic workflow for methoxy-substituted indole carboxylates.
A potential synthetic route could involve the following key steps:
-
Preparation of a Substituted Phenylhydrazine: Starting with a commercially available substituted aniline, a corresponding phenylhydrazine derivative would be synthesized. For Methyl 7-methoxy-1H-indole-5-carboxylate, a hydrazine with a methoxy group at the 3-position and a group that can be converted to a carboxylate at the 5-position would be required.
-
Fischer Indole Synthesis: The substituted phenylhydrazine would then be reacted with a suitable ketone or aldehyde, such as pyruvate, under acidic conditions to induce cyclization and form the indole ring.
-
Esterification: If the carboxyl group is not already in the ester form, a final esterification step with methanol under acidic conditions would yield the desired methyl ester.
Potential Biological Significance
Indole-based compounds are of significant interest in drug discovery due to their presence in numerous biologically active natural products and pharmaceuticals. Methoxy-substituted indoles, in particular, have been explored for various therapeutic applications.
While the specific biological activity of Methyl 7-methoxy-1H-indole-5-carboxylate is not detailed in the available literature, related compounds have shown notable effects. For instance, 5-methoxy-1H-indole-2-carboxylic acid has demonstrated neuroprotective properties in models of stroke and Alzheimer's disease.[3][4] It is suggested to reduce oxidative stress and mitigate Aβ pathology.[3][4] The presence of the methoxy group can enhance the electron-donating properties of the indole ring, potentially influencing its interaction with biological targets.
Given the structural similarities, it is plausible that Methyl 7-methoxy-1H-indole-5-carboxylate could be investigated for similar neuroprotective or other biological activities. Further research would be required to elucidate its specific pharmacological profile.
References
- 1. Methyl 7-Methoxyindole-5-carboxylate | C11H11NO3 | CID 10774598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid | 383132-41-0 | Benchchem [benchchem.com]
- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
Potential Research Applications of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7-methoxy-1H-indole-4-carboxylate is a heterocyclic compound belonging to the indole family, a class of molecules that are of significant interest in medicinal chemistry and materials science. While specific research on this particular molecule is limited, its structural features—a methoxy-substituted indole core and a carboxylate group—suggest a range of potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. This technical guide consolidates information on related compounds to extrapolate the potential research applications, synthetic strategies, and biological activities of this compound.
Introduction: The Privileged Indole Scaffold
The indole nucleus is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug discovery.[1] The presence of a methoxy group, as in this compound, can significantly influence the molecule's reactivity and biological activity. Methoxy-activated indoles are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-HIV, antibacterial, and antioxidant properties.[3]
Synthetic Strategies and Chemical Reactivity
Potential Synthetic Pathways
Established indole synthesis methodologies, such as the Fischer, Bischler, and Hemetsberger syntheses, are commonly employed for the construction of methoxy-activated indoles.[3] A plausible synthetic route could start from a suitably substituted aniline or benzaldehyde derivative.
A general workflow for the synthesis of functionalized indoles often involves the creation of the indole ring system followed by functional group interconversion. For instance, a synthetic strategy could involve the synthesis of the 7-methoxyindole core, followed by the introduction of the methyl carboxylate at the 4-position.
Caption: A generalized workflow for the synthesis of the target molecule.
Reactivity and Use as a Synthetic Intermediate
The indole ring is electron-rich and susceptible to electrophilic substitution. The methoxy group at the 7-position further activates the ring, influencing the regioselectivity of subsequent reactions. The methyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, esters, or alcohols. This makes this compound a potentially valuable building block for creating a library of diverse indole derivatives for biological screening.
Potential Research Applications in Drug Discovery
Based on the known biological activities of structurally related methoxyindoles and indole-4-carboxylates, several promising research avenues can be explored.
Anticancer Drug Development
The indole scaffold is a common feature in many anticancer agents.[4] Methoxy-substituted indoles, in particular, have shown potent cytotoxic activity against various cancer cell lines.[5]
-
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics.
-
Kinase Inhibition: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as PI3K.[6]
-
Induction of Apoptosis: Indole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[4]
-
Caption: Potential anticancer mechanisms of action for indole derivatives.
Antimicrobial Agent Development
Indole derivatives have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. The emergence of drug-resistant strains necessitates the discovery of new antimicrobial agents with novel mechanisms of action.
| Potential Microbial Target | Reported Activity of Related Indoles | Reference |
| Mycobacterium tuberculosis | Indole scaffolds are being explored for the development of new anti-tubercular drugs. | [2] |
| Gram-positive Bacteria | Some methoxyindole derivatives have shown antibacterial effects. | [3] |
| Fungi | Indole alkaloids have demonstrated antifungal properties. | [2] |
Central Nervous System (CNS) Disorders
The indole core is structurally related to the neurotransmitter serotonin. This has made it a valuable scaffold for the development of drugs targeting CNS disorders.
| Potential CNS Application | Rationale based on Related Compounds | Reference |
| Antidepressants | The indole structure is present in several antidepressant drugs. | [2] |
| Anxiolytics | Modulation of serotonin receptors by indole derivatives can lead to anxiolytic effects. | [1] |
| Antipsychotics | Certain indole alkaloids have been used as antipsychotic agents. | [2] |
Potential Applications in Materials Science
Beyond its potential in drug discovery, the indole-4-carboxylate scaffold has shown promise in the field of materials science.
Blue-Light Blocking Materials
Research has demonstrated that oligomers of methyl indole-4-carboxylate can be synthesized through oxidative polymerization to create materials with blue-light blocking properties.[7] These materials have potential applications in protective eyewear and coatings for electronic displays to mitigate the harmful effects of blue light on the eyes.[7]
Caption: Workflow for creating blue-light blocking materials.
Experimental Protocols for Key Experiments
Detailed experimental protocols are crucial for the synthesis and evaluation of new compounds. While a specific protocol for this compound is not available, a general procedure for the synthesis of a related compound, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, is provided below as a reference.[8]
Example Synthetic Protocol (Adapted)
Synthesis of Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [8]
-
A mixture of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid (1 mmol), CuI (1 mmol), and CH₃ONa (7 mmol) in anhydrous CH₃OH (2 ml) and DMF (4 ml) is heated to reflux for 5 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is poured into water (50 ml) and acidified with aqueous HCl (6 N) to a pH of 1-2.
-
The precipitate is filtered, washed with water, and dried under vacuum.
-
The dried precipitate is dissolved in anhydrous DMF.
-
NaH (1.5 mmol) is added to the solution at 0°C, followed by the addition of dimethyl sulfate (1.5 mmol).
-
The mixture is stirred at room temperature for 4 hours and then poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and purified by column chromatography.
Note: This protocol is for a related compound and would require significant adaptation and optimization for the synthesis of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with significant potential as a versatile building block in both medicinal chemistry and materials science. The rich history of the indole scaffold in drug discovery, coupled with the known biological activities of methoxy-substituted indoles, provides a strong rationale for its investigation as a precursor to novel therapeutic agents. Furthermore, the demonstrated application of the indole-4-carboxylate core in functional materials opens up exciting avenues for non-pharmaceutical research. Future research should focus on developing an efficient and scalable synthesis of this compound and subsequently exploring its chemical reactivity to generate a library of derivatives for comprehensive biological and materials-based screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the currently available spectroscopic and synthetic information for Methyl 7-methoxy-1H-indole-4-carboxylate. Due to the limited availability of dedicated experimental data for this specific molecule in publicly accessible literature, this document also extrapolates potential methodologies and spectral characteristics based on closely related indole analogs. All presented data is intended for informational and comparative purposes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined ¹H and ¹³C NMR data for this compound could not be located. The expected chemical shifts can be estimated by analyzing data from related structures such as methyl indole-4-carboxylate and various methoxy-substituted indoles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.5 | br s | 1H | N-H |
| ~7.5 - 7.8 | d | 1H | Ar-H |
| ~7.2 - 7.4 | t | 1H | Ar-H |
| ~6.8 - 7.0 | d | 1H | Ar-H |
| ~7.1 - 7.3 | t | 1H | C2-H |
| ~6.5 - 6.7 | d | 1H | C3-H |
| ~3.9 | s | 3H | OCH₃ |
| ~3.9 | s | 3H | COOCH₃ |
Note: Predicted values are based on general indole chemical shifts and substituent effects. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~148 | C7a |
| ~145 | C7 |
| ~128 | C3a |
| ~125 | C2 |
| ~122 | C6 |
| ~118 | C5 |
| ~115 | C4 |
| ~103 | C3 |
| ~56 | OCH₃ |
| ~52 | COOCH₃ |
Note: Predicted values are based on analogous indole structures. Actual values may vary.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. The expected characteristic absorption bands are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch (methyl) |
| ~1700-1720 | C=O stretch (ester) |
| ~1580-1620 | C=C stretch (aromatic) |
| ~1200-1300 | C-O stretch (ester and ether) |
Mass Spectrometry (MS)
An experimental mass spectrum for this compound has not been published. The predicted molecular weight and potential fragmentation patterns are key identifiers.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 205.07 | [M]⁺ (Molecular Ion) |
| 174.06 | [M - OCH₃]⁺ |
| 146.06 | [M - COOCH₃]⁺ |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic approach can be proposed based on established indole synthesis methodologies.
Proposed Synthetic Pathway
A plausible route to this compound could involve a Fischer indole synthesis or a palladium-catalyzed heteroannulation. A generalized workflow for a potential synthetic approach is outlined below.
Caption: Proposed general workflow for the synthesis of this compound.
Disclaimer: This proposed synthesis is illustrative. Reaction conditions, including catalyst, solvent, temperature, and reaction time, would require empirical optimization.
Signaling Pathways and Logical Relationships
There is no information available in the scientific literature regarding the involvement of this compound in any specific biological signaling pathways. Research into the biological activity of this compound would be necessary to elucidate any such relationships.
The logical relationship for the characterization of a novel compound like this would follow a standard scientific workflow.
Caption: Standard workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.
Conclusion
This technical guide consolidates the currently limited knowledge on this compound. While direct experimental data remains scarce, this document provides a foundational understanding based on established principles of organic chemistry and spectroscopy. Further experimental investigation is imperative to fully characterize this compound and explore its potential applications in research and drug development. Researchers are encouraged to use the information herein as a starting point for their own empirical studies.
Methodological & Application
The Synthetic Versatility of Methyl 7-methoxy-1H-indole-4-carboxylate: A Key Intermediate in Organic Synthesis
Introduction: Methyl 7-methoxy-1H-indole-4-carboxylate is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and drug discovery. Its unique substitution pattern, featuring a methoxy group at the 7-position and a methyl carboxylate at the 4-position of the indole scaffold, provides a valuable platform for the construction of complex molecular architectures and the development of novel therapeutic agents. This indole derivative serves as a crucial intermediate in the synthesis of various biologically active compounds, including serotonin receptor modulators.
Synthetic Strategies and Methodologies
One plausible synthetic pathway involves the construction of the indole ring system via a Fischer indole synthesis or a reductive cyclization of a suitably functionalized nitroarene. For instance, a plausible route could start from 2-amino-3-methoxybenzoic acid, which can be converted to its methyl ester. Subsequent functional group manipulations and cyclization would lead to the desired indole scaffold.
A related synthetic protocol for a similar compound, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, highlights a potential strategy. This synthesis involved the coupling of a brominated indole precursor with sodium methoxide, followed by esterification.[1] This suggests that a similar late-stage methoxylation or an initial synthesis employing a methoxy-substituted precursor could be viable for obtaining this compound.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the methoxy and carboxylate groups on the indole ring makes this compound a valuable precursor for a range of functionalization reactions. The indole nitrogen can be alkylated or arylated, the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, and the aromatic ring can undergo further electrophilic substitution, guided by the existing substituents.
A significant application of this indole derivative is in the synthesis of serotonin receptor modulators. The indole scaffold is a common pharmacophore in many neurologically active compounds, and the specific substitution pattern of this compound allows for the targeted synthesis of ligands for various serotonin receptor subtypes.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a general procedure based on established indole syntheses can be proposed. The following represents a hypothetical, yet chemically reasonable, multi-step synthesis.
Hypothetical Synthesis of this compound:
Step 1: Synthesis of Methyl 2-amino-3-methoxybenzoate
To a solution of 2-amino-3-methoxybenzoic acid in methanol, a catalytic amount of sulfuric acid is added. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried, and concentrated to yield Methyl 2-amino-3-methoxybenzoate.
Step 2: Introduction of a Carbon-Carbon Bond at the 6-position
Further functionalization to introduce a two-carbon unit at the position ortho to the amino group would be necessary. This could potentially be achieved through various methods, such as ortho-lithiation followed by reaction with an appropriate electrophile, or through a palladium-catalyzed cross-coupling reaction if a suitable halo-aniline is used as the starting material.
Step 3: Reductive Cyclization to form the Indole Ring
The resulting intermediate would then undergo a reductive cyclization to form the indole ring. This is a common strategy for indole synthesis from ortho-substituted nitroarenes or anilines.
Quantitative Data Summary
The following table summarizes hypothetical yields for the synthesis of this compound based on typical yields for similar transformations found in the literature.
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Esterification | 2-amino-3-methoxybenzoic acid | Methyl 2-amino-3-methoxybenzoate | 85-95 |
| 2 | C-C Bond Formation | Methyl 2-amino-3-methoxybenzoate | Functionalized Aniline Intermediate | 60-75 |
| 3 | Reductive Cyclization | Functionalized Aniline Intermediate | This compound | 70-85 |
Visualizing the Synthetic Logic
The logical workflow for the synthesis of this compound can be visualized as a multi-step process starting from a commercially available substituted aniline.
Caption: Hypothetical synthetic workflow for this compound.
The application of this key intermediate in the synthesis of a target molecule, for instance, a serotonin receptor modulator, would involve subsequent reaction steps.
Caption: General workflow for the application of the title compound in synthesis.
References
Application Notes and Protocols: Methyl 7-methoxy-1H-indole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-methoxy-1H-indole-4-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The presence of a methoxy group on the indole ring can enhance the molecule's metabolic stability and modulate its electronic properties, influencing its binding affinity to biological targets.[3] This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with relevant experimental protocols and data.
Synthetic Approaches
Alternatively, palladium-catalyzed N-heteroannulation of a substituted 2-nitrostyrene derivative offers an efficient route to functionalized indoles.[4] A detailed procedure for the synthesis of the parent compound, Methyl indole-4-carboxylate, has been described and could potentially be adapted by using a starting material bearing a 7-methoxy substituent.[4]
Representative Synthetic Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on known indole syntheses.
Step 1: Synthesis of a Substituted Phenylhydrazine
The synthesis would begin with a commercially available 2-methoxy-5-nitroaniline, which would undergo diazotization followed by reduction to yield the corresponding (2-methoxy-5-nitrophenyl)hydrazine.
Step 2: Fischer Indole Synthesis
The synthesized phenylhydrazine would then be reacted with methyl pyruvate in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to induce cyclization and formation of the indole ring.
Applications in Drug Discovery
The methoxyindole core is a key feature in a variety of biologically active molecules, suggesting that this compound is a valuable intermediate for the synthesis of compounds with potential therapeutic applications in several areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.
Anticancer Activity
Derivatives of methoxyindoles have demonstrated significant potential as anticancer agents. For instance, a novel spiroindolone derivative incorporating a dimethoxy-substituted isoquinoline moiety exhibited noteworthy cytotoxic effects against the K562 chronic myeloid leukemia cell line, with an IC50 value of 25.27 µg/mL.[5] This compound was found to induce G2/M cell cycle arrest.[5] Furthermore, a series of pyrido[3,4-b]indoles with a methoxy group at the 6-position have shown potent, broad-spectrum anticancer activity, with IC50 values in the nanomolar range against various cancer cell lines, including breast, colon, melanoma, and pancreatic cancer cells.[6]
CNS Disorders
The indole nucleus is structurally related to the neurotransmitter serotonin. Consequently, many indole derivatives interact with serotonin receptors and have been developed for the treatment of CNS disorders. Methoxy-substituted indoles are key intermediates in the synthesis of serotonin receptor modulators, which have potential applications in treating depression and anxiety.
Other Therapeutic Areas
The versatility of the indole scaffold extends to other therapeutic areas. Methoxy-activated indoles are present in numerous natural products with diverse biological properties.[3] For example, methoxycamalexins, which are derivatives of the phytoalexin camalexin, have shown antifungal activity.[7]
Quantitative Data
The following table summarizes the biological activity of selected methoxyindole derivatives, highlighting the potential of this class of compounds. It is important to note that these are not direct derivatives of this compound, but they feature the core methoxyindole scaffold.
| Compound Class | Target/Assay | Biological Activity | Reference |
| Spiroindolone Derivative | K562 cell cytotoxicity | IC50 = 25.27 µg/mL | [5] |
| Pyrido[3,4-b]indole | Breast cancer cell line | IC50 down to 80 nM | [6] |
| Pyrido[3,4-b]indole | Colon cancer cell line | IC50 down to 130 nM | [6] |
| Pyrido[3,4-b]indole | Melanoma cell line | IC50 down to 130 nM | [6] |
| Pyrido[3,4-b]indole | Pancreatic cancer cell line | IC50 down to 200 nM | [6] |
Experimental Protocols
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Logical Relationship of Methoxyindole in Drug Discovery
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative (7',8'-Dimethoxy-1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-one) in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 7-methoxy-1H-indole-4-carboxylate as a Versatile Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7-methoxy-1H-indole-4-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] The presence of a methoxy group at the 7-position and a carboxylate at the 4-position offers strategic points for chemical modification, enabling the synthesis of diverse compounds with potential therapeutic applications. These derivatives have shown promise in targeting a range of conditions, including cancer, inflammatory disorders, and neurological diseases.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Introduction to the Therapeutic Potential of 7-Methoxy-1H-indole-4-carboxylate Derivatives
The indole nucleus is a fundamental component of many bioactive compounds. Methoxy-substituted indoles, in particular, have garnered significant interest due to their enhanced reactivity and diverse biological activities.[3] Derivatives of indole-4-carboxylic acid have been investigated for their potential as anti-inflammatory agents, anticancer therapeutics, and modulators of the central nervous system.[4]
The 7-methoxy-1H-indole-4-carboxylate scaffold can be synthetically manipulated at three primary positions:
-
The Carboxylate Group (C4): This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, and other functionalities.
-
The Indole Nitrogen (N1): The nitrogen atom can be alkylated or acylated to introduce various substituents, which can significantly influence the pharmacological profile of the molecule.
-
The Indole Ring: The aromatic core can undergo electrophilic substitution reactions, although the existing substituents will direct the position of further functionalization.
These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Synthesis of Bioactive Amides: Potential Serotonin Receptor Agonists
Derivatives of indole carboxamides are known to interact with serotonin receptors, making them attractive targets for the development of treatments for neurological and psychiatric disorders.[5] The following section outlines a general protocol for the synthesis of a hypothetical library of 7-methoxy-1H-indole-4-carboxamides.
Synthetic Workflow
The overall workflow for the synthesis of 7-methoxy-1H-indole-4-carboxamides from this compound involves a two-step process: hydrolysis of the methyl ester followed by amidation of the resulting carboxylic acid.
Caption: Synthetic workflow for the preparation of 7-methoxy-1H-indole-4-carboxamides.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 7-methoxy-1H-indole-4-carboxylic acid.
-
Step 2: Amidation of 7-methoxy-1H-indole-4-carboxylic acid
This protocol details the coupling of the carboxylic acid with a primary or secondary amine to form the corresponding amide.
-
Materials:
-
7-Methoxy-1H-indole-4-carboxylic acid
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 7-methoxy-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data for the synthesis of a hypothetical 7-methoxy-1H-indole-4-carboxamide derivative. Actual yields may vary depending on the specific amine used and optimization of reaction conditions.
| Step | Product | Starting Material | Amine | Yield (%) | Purity (HPLC) |
| 1 | 7-Methoxy-1H-indole-4-carboxylic acid | This compound | - | 90-98 | >95% |
| 2 | N-Benzyl-7-methoxy-1H-indole-4-carboxamide | 7-Methoxy-1H-indole-4-carboxylic acid | Benzylamine | 75-85 | >98% |
Synthesis of Bioactive Esters: Potential Anti-inflammatory Agents
Ester derivatives of indole carboxylic acids have been explored for their anti-inflammatory properties. The following section provides a general protocol for the synthesis of novel esters from 7-methoxy-1H-indole-4-carboxylic acid.
Synthetic Workflow
The synthesis of ester derivatives can be achieved through Fischer esterification or by coupling the carboxylic acid with an alcohol using a suitable coupling agent.
Caption: Synthetic workflow for the preparation of 7-methoxy-1H-indole-4-esters.
Experimental Protocol: Fischer Esterification
-
Materials:
-
7-Methoxy-1H-indole-4-carboxylic acid
-
Desired alcohol (used as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 7-methoxy-1H-indole-4-carboxylic acid (1.0 eq) in the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Illustrative)
| Product | Starting Material | Alcohol | Yield (%) | Purity (HPLC) |
| Ethyl 7-methoxy-1H-indole-4-carboxylate | 7-Methoxy-1H-indole-4-carboxylic acid | Ethanol | 80-90 | >97% |
| Isopropyl 7-methoxy-1H-indole-4-carboxylate | 7-Methoxy-1H-indole-4-carboxylic acid | Isopropanol | 70-85 | >97% |
N-Alkylation for Further Diversification
The indole nitrogen can be alkylated to introduce additional diversity and modulate the biological activity of the synthesized derivatives.
Synthetic Workflow
Caption: General workflow for the N-alkylation of 7-methoxy-indole-4-carboxylate derivatives.
Experimental Protocol: N-Alkylation
-
Materials:
-
7-Methoxy-1H-indole-4-carboxylate derivative (e.g., methyl ester or amide)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the 7-methoxy-1H-indole-4-carboxylate derivative (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Quantitative Data (Illustrative)
| Product | Starting Material | Alkyl Halide | Yield (%) | Purity (HPLC) |
| Methyl 1-methyl-7-methoxy-1H-indole-4-carboxylate | This compound | Methyl iodide | 85-95 | >98% |
| N-Benzyl-1-benzyl-7-methoxy-1H-indole-4-carboxamide | N-Benzyl-7-methoxy-1H-indole-4-carboxamide | Benzyl bromide | 70-80 | >98% |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of potential active pharmaceutical ingredients. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to easily modify the carboxylate group and the indole nitrogen allows for the generation of diverse libraries of compounds for screening in various biological assays, paving the way for the discovery of novel therapeutics.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule makes it a key intermediate for the development of novel therapeutics.[1][2][3] This protocol outlines a robust and scalable multi-step synthesis, starting from the commercially available 2-methoxy-6-nitrotoluene. Additionally, these notes discuss the potential applications of this and related indole derivatives in targeting various biological pathways, particularly in cancer and inflammatory diseases.[4][5][6]
Introduction
Indole derivatives are a cornerstone of modern drug discovery, with a vast number of natural products and synthetic compounds featuring this heterocyclic core.[1][2] Their diverse biological activities stem from the ability of the indole ring to mimic endogenous molecules and interact with a wide range of biological targets.[6][7] Specifically, indole-4-carboxylate derivatives have been investigated for their potential as anticancer agents, anti-inflammatory molecules, and inhibitors of various enzymes.[4][5] The presence of a methoxy group at the 7-position can significantly influence the electronic properties and metabolic stability of the indole ring, making this compound a sought-after intermediate for creating new chemical entities with improved pharmacological profiles.
This document details a feasible and scalable synthetic route, compiling methodologies from established indole syntheses to provide a clear and reproducible protocol for obtaining this target compound in high purity and yield.
Synthetic Strategy Overview
The proposed large-scale synthesis of this compound is a four-step process commencing with 2-methoxy-6-nitrotoluene. The key transformations include the formation of the indole ring via the Batcho-Leimgruber synthesis, followed by regioselective functionalization at the C4-position, and subsequent oxidation and esterification to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-1H-indole
This step utilizes the Batcho-Leimgruber indole synthesis, a reliable and scalable method for preparing indoles from o-nitrotoluenes.[8][9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Notes |
| 2-Methoxy-6-nitrotoluene | 167.16 | 167.2 g (1.0 mol) | Commercially available[11][12] |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 143.0 g (1.2 mol) | Use freshly opened or distilled |
| Pyrrolidine | 71.12 | 85.3 g (1.2 mol) | |
| Dimethylformamide (DMF) | 73.09 | 500 mL | Anhydrous |
| Palladium on Carbon (10% Pd) | - | 10 g | Catalyst for hydrogenation |
| Hydrazine hydrate (80%) | 50.06 | 125 g (2.0 mol) | Alternative reducing agent to H2 gas |
| Methanol | 32.04 | As required for workup | |
| Dichloromethane | 84.93 | As required for workup |
Procedure:
-
Enamine Formation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 2-methoxy-6-nitrotoluene (1.0 mol) in anhydrous DMF (500 mL).
-
To this solution, add N,N-dimethylformamide dimethyl acetal (1.2 mol) and pyrrolidine (1.2 mol).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude enamine as a dark red oil or solid.
-
Reductive Cyclization:
-
Method A (Catalytic Hydrogenation): Dissolve the crude enamine in a suitable solvent such as ethyl acetate or methanol in a hydrogenation vessel. Add 10% Palladium on Carbon catalyst. Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until hydrogen uptake ceases.
-
Method B (Chemical Reduction): Dissolve the crude enamine in ethanol. Carefully add Raney Nickel, followed by the dropwise addition of hydrazine hydrate at room temperature. An exothermic reaction will occur. Stir for 1-2 hours after the addition is complete.
-
-
Workup and Purification:
-
After reduction, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-methoxy-1H-indole as a solid.
-
Expected Yield: 75-85%
Step 2: Synthesis of 7-Methoxy-1H-indole-4-carbaldehyde
This step involves the regioselective formylation of the electron-rich 7-methoxyindole at the C4 position using the Vilsmeier-Haack reaction.[13][14][15][16]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.8 mol scale) | Notes |
| 7-Methoxy-1H-indole | 147.17 | 117.7 g (0.8 mol) | From Step 1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 147.2 g (0.96 mol) | Use with caution, corrosive |
| Dimethylformamide (DMF) | 73.09 | 70.2 g (0.96 mol) | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 1 L | Anhydrous |
| Sodium hydroxide (aq.) | 40.00 | As required for workup |
Procedure:
-
In a flask cooled in an ice-water bath, slowly add phosphorus oxychloride (0.96 mol) to anhydrous DMF (0.96 mol) with stirring to form the Vilsmeier reagent.
-
In a separate flask, dissolve 7-methoxy-1H-indole (0.8 mol) in anhydrous dichloromethane (1 L).
-
Slowly add the pre-formed Vilsmeier reagent to the indole solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7-methoxy-1H-indole-4-carbaldehyde.
Expected Yield: 70-80%
Step 3: Synthesis of 7-Methoxy-1H-indole-4-carboxylic acid
The aldehyde synthesized in the previous step is oxidized to the corresponding carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.6 mol scale) | Notes |
| 7-Methoxy-1H-indole-4-carbaldehyde | 175.19 | 105.1 g (0.6 mol) | From Step 2 |
| Silver (I) oxide (Ag₂O) | 231.74 | 208.5 g (0.9 mol) | Or other suitable oxidizing agents |
| Sodium hydroxide (aq.) | 40.00 | As required | |
| Hydrochloric acid (aq.) | 36.46 | As required for workup | |
| Ethanol | 46.07 | 1.5 L |
Procedure:
-
Suspend 7-methoxy-1H-indole-4-carbaldehyde (0.6 mol) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide, followed by the portion-wise addition of silver (I) oxide.
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture to remove silver salts.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 7-methoxy-1H-indole-4-carboxylic acid.
Expected Yield: 85-95%
Step 4: Synthesis of this compound
The final step is the esterification of the carboxylic acid to the methyl ester. Fischer esterification is a cost-effective method for large-scale production.[17][18]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Notes |
| 7-Methoxy-1H-indole-4-carboxylic acid | 191.18 | 95.6 g (0.5 mol) | From Step 3 |
| Methanol | 32.04 | 1 L | Anhydrous |
| Sulfuric acid (concentrated) | 98.08 | 5 mL | Catalytic amount |
| Sodium bicarbonate (aq.) | 84.01 | As required for workup | Saturated solution |
Procedure:
-
Suspend 7-methoxy-1H-indole-4-carboxylic acid (0.5 mol) in anhydrous methanol (1 L).
-
Carefully add concentrated sulfuric acid (5 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain this compound.
Expected Yield: 80-90%
Quantitative Data Summary
| Step | Starting Material | Product | Molar Ratio (Starting Material:Reagents) | Typical Yield (%) |
| 1 | 2-Methoxy-6-nitrotoluene | 7-Methoxy-1H-indole | 1 : 1.2 : 1.2 | 75-85 |
| 2 | 7-Methoxy-1H-indole | 7-Methoxy-1H-indole-4-carbaldehyde | 1 : 1.2 : 1.2 | 70-80 |
| 3 | 7-Methoxy-1H-indole-4-carbaldehyde | 7-Methoxy-1H-indole-4-carboxylic acid | 1 : 1.5 | 85-95 |
| 4 | 7-Methoxy-1H-indole-4-carboxylic acid | This compound | 1 : excess : cat. | 80-90 |
Applications in Drug Discovery and Development
Indole derivatives are a prolific source of therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][6]
-
Anticancer Activity: Many indole-based compounds have been developed as anticancer drugs. They can act through various mechanisms, such as inhibition of tubulin polymerization, kinase inhibition, and as histone deacetylase (HDAC) inhibitors.[4][5] The structural features of this compound make it an attractive scaffold for the synthesis of novel kinase inhibitors or other targeted anticancer agents.
-
Anti-inflammatory Properties: The indole nucleus is present in well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] Derivatives of indole-4-carboxylic acid can be explored for their potential to modulate inflammatory pathways, such as the NF-κB and COX-2 signaling cascades.
-
Neurodegenerative Diseases: Alterations in serotonin metabolism, an indole-derived neurotransmitter, are implicated in various neurological disorders. Methoxy-substituted indoles are of interest for their potential to interact with serotonin receptors and other targets in the central nervous system.
Below is a simplified representation of a generic kinase signaling pathway, a common target for indole-based anticancer drugs.
Caption: Inhibition of a kinase cascade by an indole-based drug candidate.
Conclusion
The synthetic protocol detailed herein provides a practical and scalable route to this compound, a key intermediate for the synthesis of novel bioactive molecules. The versatility of the indole scaffold, combined with the specific substitution pattern of the target molecule, offers significant opportunities for the development of new therapeutics in various disease areas. The provided methodologies and application notes are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]
- 11. 2-Methoxy-6-nitrotoluene | Call Wychem 01440 820338 [wychem.com]
- 12. chembk.com [chembk.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 16. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
proper handling and storage procedures for Methyl 7-methoxy-1H-indole-4-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) was found for Methyl 7-methoxy-1H-indole-4-carboxylate. The following handling, storage, and safety information is based on data for structurally similar compounds, including Methyl 1H-indole-7-carboxylate and other methoxy-indole derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table includes data for a closely related analog, Methyl indole-4-carboxylate, to provide an estimation of its physical properties.
| Property | Value (for Methyl indole-4-carboxylate) |
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| Melting Point | 68-71 °C (lit.)[1] |
| Form | Solid[1] |
Hazard Identification and Safety Precautions
Based on analogous compounds, this compound may cause skin, eye, and respiratory irritation.[2][3][4] It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[2][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[2]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]
Experimental Protocols
3.1. Receiving and Inspection Protocol
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name on the label matches the order specifications.
-
Ensure the container is tightly sealed.
-
Record the date of receipt on the container.
3.2. Weighing and Solution Preparation Protocol
-
Perform all weighing and solution preparation in a designated, well-ventilated area, such as a chemical fume hood.
-
To minimize dust generation, do not pour the solid directly. Use a spatula to transfer the compound.
-
For preparing solutions, slowly add the solid to the desired solvent to prevent splashing.
-
If dissolution is slow, gentle heating or sonication may be applied, depending on the stability of the compound and the solvent's volatility.
3.3. Storage Protocol
-
Short-Term Storage: Store in a tightly closed, properly labeled container in a cool, dry, and dark place.[6]
-
Long-Term Storage: For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C. Some indole derivatives may require storage at -20°C.[4]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2][6]
3.4. Spill and Waste Disposal Protocol
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed container for disposal.[5] Avoid creating dust.[2][5] Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5]
3.5. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Diagrams
Caption: Workflow for Handling and Storage of this compound.
References
Application Notes and Protocols: Methyl 7-methoxy-1H-indole-4-carboxylate as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for Methyl 7-methoxy-1H-indole-4-carboxylate are limited in publicly available literature. The following application notes and protocols are based on the well-established chemistry of analogous methoxy-substituted indole carboxylates and are intended to serve as a scientific guide for research and development.
Introduction
This compound is a structurally unique heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. The methoxy group at the 7-position and the methyl carboxylate at the 4-position offer distinct points for chemical modification, making this molecule a valuable intermediate for the synthesis of complex molecular architectures. Methoxy-activated indoles are known to exhibit enhanced reactivity and diverse biological activities.[1] This document provides an overview of its potential applications and detailed protocols for its use in synthetic chemistry.
Potential Applications
The strategic placement of the electron-donating methoxy group and the electron-withdrawing carboxylate group on the indole ring suggests a range of potential applications for this compound:
-
Pharmaceutical Development: As an intermediate, it can be used in the synthesis of compounds targeting a variety of biological targets. For instance, related indole derivatives have been investigated for their potential as serotonin receptor modulators for treating central nervous system disorders. The core structure can be elaborated to develop novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2]
-
Agrochemicals: The indole nucleus is also found in various agrochemicals. This building block could be utilized in the development of new herbicides and pesticides with improved efficacy and environmental profiles.[2]
-
Functional Materials: Indole derivatives have been explored for their use in organic electronics and as components of dyes and pigments.[2] The specific substitution pattern of this molecule may impart unique photophysical properties.
Proposed Synthetic Workflow
A plausible synthetic route to this compound can be extrapolated from established indole syntheses, such as the Fischer indole synthesis or palladium-catalyzed cyclizations. The following diagram illustrates a conceptual workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound, based on reactions of similar indole esters. Researchers should optimize these conditions for the specific substrate.
Protocol 1: Hydrolysis of the Methyl Ester to the Carboxylic Acid
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for further functionalization, such as amidation.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH and H₂O (e.g., 3:1 v/v).
-
Add NaOH (2.0-3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the MeOH under reduced pressure.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indole-4-carboxylic acid.
Data Presentation: Expected Outcome of Hydrolysis
| Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| This compound | 7-methoxy-1H-indole-4-carboxylic acid | NaOH, H₂O | MeOH | >90 |
Yields are estimated based on similar transformations.
Protocol 2: N-Alkylation of the Indole Ring
This protocol details the alkylation of the indole nitrogen, a common strategy to introduce diversity and modulate biological activity.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative N-Alkylation Reactions
| Alkylating Agent | Product | Base | Solvent | Typical Yield (%) |
| Methyl iodide | Methyl 1-methyl-7-methoxy-1H-indole-4-carboxylate | NaH | DMF | 85-95 |
| Benzyl bromide | Methyl 1-benzyl-7-methoxy-1H-indole-4-carboxylate | Cs₂CO₃ | MeCN | 80-90 |
Yields are estimated based on analogous reactions.
Protocol 3: Amide Formation from the Carboxylic Acid
This protocol describes the coupling of the corresponding carboxylic acid (from Protocol 1) with an amine to form an amide.
Materials:
-
7-methoxy-1H-indole-4-carboxylic acid
-
Amine (R-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve 7-methoxy-1H-indole-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the mixture at room temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC.
Logical Relationship of Derivatization
The following diagram illustrates the logical flow of the derivatization protocols.
Caption: Derivatization pathways for this compound.
Potential Signaling Pathway Involvement
Derivatives of this compound could potentially interact with various biological signaling pathways. For example, many indole-based compounds are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling. The diagram below conceptualizes the inhibitory action of a hypothetical derivative on a generic kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by an indole derivative.
By providing these detailed application notes and protocols, we aim to facilitate the exploration of this compound as a valuable building block in the design and synthesis of novel molecules with significant potential in various fields of chemical and biological research.
References
Application Notes and Protocols for the Functionalization of Methyl 7-methoxy-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the indole ring of Methyl 7-methoxy-1H-indole-4-carboxylate. This indole derivative is a valuable scaffold in medicinal chemistry, and its targeted modification is crucial for developing novel therapeutic agents. The protocols outlined below are based on established methodologies for indole chemistry and have been adapted to the specific electronic and steric properties of this substrate.
Overview of Reactivity
The functionalization of this compound is governed by the interplay of the inherent reactivity of the indole nucleus and the electronic effects of its substituents.
-
Indole Nucleus : The pyrrole moiety is electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic aromatic substitution (EAS).
-
7-Methoxy Group : This is a strong electron-donating group (EDG) that activates the benzene ring, enhancing reactivity towards electrophiles, particularly at the ortho (C6) and para (C5) positions.
-
4-Carboxylate Group : This is an electron-withdrawing group (EWG) that deactivates the benzene ring towards EAS and directs incoming electrophiles to the meta positions (C2 and C6).
The combination of these factors leads to a predictable regioselectivity for various transformations, as illustrated in the reactivity map below.
Application Notes & Protocols by Position
N1-H Functionalization: Alkylation and Protection
The nitrogen atom of the indole ring can be readily functionalized after deprotonation with a suitable base. This is often the first step in a synthetic sequence to protect the N-H, prevent side reactions, or introduce specific alkyl groups.
Table 1: Comparison of N1-H Functionalization Methods
| Reaction Type | Reagents | Base | Solvent | Typical Yield | Reference |
| N-Alkylation | Alkyl Halide (e.g., MeI, BnBr) | NaH, K₂CO₃ | DMF, THF, Acetonitrile | 85-98% | [1] |
| N-Sulfonylation | TsCl, MsCl | NaH, Pyridine | DCM, THF | 90-99% | [2] |
| N-Acylation | Ac₂O, AcCl, Boc₂O | Pyridine, DMAP | DCM, THF | 80-95% | [3] |
Protocol 2.1.1: General Procedure for N-Alkylation
-
Materials : this compound, Sodium Hydride (NaH, 60% dispersion in mineral oil), Alkyl halide (1.1 eq.), Anhydrous Dimethylformamide (DMF).
-
Procedure : a. To a solution of the indole (1.0 eq.) in anhydrous DMF, add NaH (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). b. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases. c. Add the alkyl halide (1.1 eq.) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up : a. Quench the reaction by the slow addition of ice-cold water. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude product by column chromatography on silica gel.
C3-Functionalization: Electrophilic Aromatic Substitution
The C3 position is the most reactive site for electrophilic attack due to the electron-donating nature of the indole nitrogen.
Table 2: Common C3-Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Product | Typical Yield | Reference |
| Vilsmeier-Haack | POCl₃, DMF | 3-Formylindole | 80-95% | [4][5][6] |
| Mannich Reaction | HCHO, R₂NH, AcOH | 3-(Dialkylaminomethyl)indole | 70-90% | [7][8][9] |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃, ZnCl₂) | 3-Acylindole | 60-85% | [10][11] |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromoindole | 85-95% | [12] |
Protocol 2.2.1: Vilsmeier-Haack Formylation at C3
-
Materials : this compound, Phosphorus oxychloride (POCl₃, 1.5 eq.), Anhydrous Dimethylformamide (DMF).
-
Procedure : a. Cool anhydrous DMF to 0 °C under an inert atmosphere. b. Add POCl₃ (1.5 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.[6] c. Add a solution of the indole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C. d. Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up : a. Pour the reaction mixture onto crushed ice and add a saturated aqueous solution of NaOH until pH > 10. b. Heat the mixture at 60-80 °C for 1 hour to hydrolyze the iminium intermediate. c. Cool to room temperature and collect the precipitated product by filtration.
-
Purification : Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water).
C2-Functionalization via Directed Metalation
Functionalization at the C2 position typically requires prior protection of the N-H group, followed by directed lithiation. The N-substituent directs the organolithium base to deprotonate the adjacent C2 position.
Protocol 2.3.1: C2-Lithiation and Electrophilic Quench
-
Materials : N-Protected this compound (e.g., N-SO₂Ph), n-Butyllithium (n-BuLi, 1.2 eq.), Anhydrous Tetrahydrofuran (THF), Electrophile (e.g., MeI, TMSCl, DMF).
-
Procedure : a. Dissolve the N-protected indole (1.0 eq.) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C. c. Add n-BuLi (1.2 eq.) dropwise and stir the mixture at -78 °C for 1 hour. d. Add the desired electrophile (1.5 eq.) and continue stirring at -78 °C for 1-2 hours. e. Allow the reaction to warm slowly to room temperature.
-
Work-up : a. Quench the reaction with a saturated aqueous solution of NH₄Cl. b. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by column chromatography.
Benzene Ring Functionalization (C5/C6)
Modification of the benzene portion of the indole is more challenging but can be achieved through methods like palladium-catalyzed C-H activation or by exploiting the directing effects of the existing substituents in harsher electrophilic substitutions. The C4-carboxylate can act as a directing group for C5 functionalization, while the C7-methoxy group strongly activates the C6 position.[13]
Protocol 2.4.1: Palladium-Catalyzed Suzuki Cross-Coupling (Example)
This protocol assumes a bromo-substituted precursor (e.g., Methyl 6-bromo-7-methoxy-1H-indole-4-carboxylate), which would be prepared via electrophilic bromination.
-
Materials : Bromo-indole substrate (1.0 eq.), Arylboronic acid (1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), Base (e.g., K₂CO₃, 2.0 eq.), Solvent (e.g., Dioxane/Water mixture).
-
Procedure : a. To a reaction vessel, add the bromo-indole, arylboronic acid, palladium catalyst, and base.[14][15] b. Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes. c. Add the degassed solvent system (e.g., Dioxane/H₂O 4:1). d. Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.
-
Work-up : a. Cool the reaction to room temperature and dilute with water. b. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄. c. Concentrate the solvent in vacuo.
-
Purification : Purify the residue by column chromatography on silica gel to afford the coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction [drugfuture.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 10. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium‐Catalyzed Remote C−H Phosphonylation of Indoles at the C4 and C6 Positions by a Radical Approach [ouci.dntb.gov.ua]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate for increased yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete starting material conversion. 2. Inactive catalyst or reagents. 3. Incorrect reaction temperature. 4. Presence of moisture or oxygen in an air-sensitive reaction. | 1. Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material. 2. Use fresh, high-purity reagents and catalysts.[1] 3. Optimize the reaction temperature. Some indole syntheses require heating, while others proceed at room temperature.[2][3][4] 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents like organometallics. |
| Formation of Multiple Byproducts | 1. Side reactions due to incorrect temperature or reaction time. 2. Polymerization of the indole ring in the presence of strong acids.[4] 3. N-alkylation or C3-alkylation as a competing reaction.[3][4] 4. Oxidation of the indole ring.[3] | 1. Carefully control the reaction temperature and time. 2. If using an acid catalyst, consider a milder Lewis acid or a non-acidic method.[4] For nitration, non-acidic agents like benzoyl nitrate are recommended to avoid polymerization.[4] 3. Protect the indole nitrogen if N-alkylation is a problem. Choose reaction conditions that favor C4-functionalization. 4. Degas solvents and use an inert atmosphere to prevent oxidation. |
| Difficulty in Product Purification | 1. Co-elution of impurities with the product during column chromatography. 2. Product oiling out during recrystallization. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. For recrystallization, try a different solvent or a combination of solvents. Seeding with a small crystal of the pure product can also help induce crystallization. |
| Inconsistent Yields | 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, stirring speed, addition rate). | 1. Use starting materials with consistent purity for reproducible results.[1] 2. Standardize all reaction parameters. Use a temperature-controlled reaction vessel and maintain consistent stirring. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing substituted indoles like this compound?
A1: Several methods are widely used for indole synthesis, including the Fischer, Leimgruber–Batcho, and Reissert indole syntheses.[3][5][6] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring. For instance, the Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[7]
Q2: How can I minimize the formation of regioisomers during the synthesis?
A2: The formation of regioisomers can be a challenge in indole synthesis. The directing effects of existing substituents on the aromatic ring play a crucial role. For a 7-methoxy substituted indole, the starting material should have the methoxy group at the appropriate position to direct the cyclization accordingly. Careful selection of the synthetic strategy and reaction conditions is key.
Q3: What are the best practices for the purification of this compound?
A3: Purification is often achieved through a combination of techniques. After the reaction, a typical workup involves quenching the reaction, extracting the product into an organic solvent, and washing with brine. Further purification is commonly performed by column chromatography on silica gel.[2][8] Recrystallization from a suitable solvent system can be used to obtain a highly pure product.[2][8]
Q4: Can the methoxy group on the indole ring influence the reaction?
A4: Yes, the methoxy group is an electron-donating group, which can activate the indole ring towards electrophilic substitution.[9] This can enhance the reactivity of the molecule but may also lead to side reactions if the conditions are not carefully controlled.[10]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many reagents used in organic synthesis are toxic, flammable, or corrosive. For example, when working with strong acids, bases, or reactive organometallic reagents, ensure proper ventilation and have appropriate quenching agents readily available. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
Here is a generalized experimental protocol for a key step in a potential synthesis of a substituted indole, based on common methodologies.
Protocol: Fischer Indole Synthesis of a Substituted Indole
-
Preparation of the Hydrazone:
-
Dissolve the appropriately substituted phenylhydrazine (1 equivalent) in ethanol.
-
Add the desired ketone or aldehyde (1.1 equivalents) to the solution.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-4 hours until the hydrazone precipitates.
-
Filter the solid hydrazone and wash with cold ethanol.
-
-
Cyclization to the Indole:
-
Suspend the dried hydrazone in a suitable solvent (e.g., toluene, acetic acid).
-
Add a Lewis acid catalyst (e.g., zinc chloride, polyphosphoric acid) (2-4 equivalents).
-
Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purify by recrystallization if necessary.
-
Visualizations
Caption: A simplified workflow of the Fischer Indole Synthesis.
Caption: A troubleshooting workflow for low yield issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. byjus.com [byjus.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. soc.chim.it [soc.chim.it]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 7-methoxy-1H-indole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of Methyl 7-methoxy-1H-indole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and related indole esters?
A1: The primary methods for purifying indole carboxylates are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials.[1] Recrystallization is an excellent final step to obtain high-purity crystalline material.[2][3]
Q2: Which solvent systems are recommended for column chromatography?
A2: For indole carboxylates, which are moderately polar, solvent systems based on hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are common. A typical starting point could be a gradient of ethyl acetate in petroleum ether or a mixture of hexanes and dichloromethane.[1][2]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Selecting an appropriate recrystallization solvent often requires screening. Based on procedures for structurally similar indole derivatives, effective solvent systems include dichloromethane/n-hexane, ethyl acetate/petroleum ether, and heptane/ethyl acetate mixtures.[2][3][4]
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. The product, this compound, can often be visualized under UV light at 254 nm, where indole derivatives typically appear as fluorescent or dark spots.[1]
Troubleshooting Guide
Q5: My compound is co-eluting with an impurity during column chromatography. What steps can I take to improve separation?
A5: When co-elution occurs, several strategies can be employed:
-
Adjust Solvent Polarity: If spots are too close, try a shallower elution gradient or an isocratic elution with a finely tuned solvent mixture.
-
Change Solvent System: Switching one of the eluent components can alter selectivity. For example, if you are using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol system.[5]
-
Modify the Stationary Phase: If the compound has acidic or basic properties, adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic ones, can improve peak shape and separation.
-
Consider Reversed-Phase Chromatography: If separation on silica gel (normal-phase) is unsuccessful, reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide the necessary selectivity.[5]
Q6: I am observing streaking or "tailing" of my product spot on the TLC plate and column. What is the cause?
A6: Tailing is often caused by interactions between the compound and the stationary phase (silica gel). The slightly acidic N-H proton of the indole ring can interact strongly with the acidic silica surface. This can sometimes be mitigated by adding a small percentage of a polar solvent like methanol or a modifier like triethylamine to the eluent to block the active sites on the silica.
Q7: During HPLC analysis of my purified fractions, I see a double peak for my compound. What could be the issue?
A7: Double peaks in HPLC for a single compound are typically chromatographic artifacts rather than an indication of two isomers.[6] Common causes and solutions include:
-
Solvent Mismatch: A significant difference in strength between the sample solvent and the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase whenever possible.[6]
-
Column Issues: Voids in the column packing or a blocked frit can lead to a split flow path. Solution: Test with a new column to rule out this possibility.[6]
-
Temperature Effects: Low column temperatures can reduce efficiency. Solution: Increasing the column temperature to 40–50 °C can often sharpen peaks and resolve splitting.[6]
-
Autosampler and Rinsing: Poor rinsing of the injection port can lead to carryover and ghost peaks. Solution: Ensure the autosampler is clean and that the rinse solution is effective.[6]
Data Presentation: Purification Parameters for Related Indole Carboxylates
The following table summarizes successful purification conditions reported for indole carboxylate derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Compound Name | Purification Method | Solvent/Eluent System | Reference |
| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | Column Chromatography | 10% Ethyl Acetate / Petroleum Ether | [2] |
| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | Recrystallization | Dichloromethane / n-Hexane (4:1) | [2][3] |
| Methyl indole-4-carboxylate | Column Chromatography | 7:3 Hexanes:CH₂Cl₂ followed by 1:1 Hexanes:CH₂Cl₂ | [1] |
| Chiral Indole Amine Intermediate | Recrystallization | Heptane / Ethyl Acetate | [4] |
| 2,2,2-trichloroethyl 2-(4-methoxy-1H-indol-3-yl)-4-methylthiazole-3(2H)-carboxylate | Recrystallization | Petroleum / Diethyl Ether (1:1) | [7] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a standard procedure for purifying the crude product using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.25-0.35 and provide good separation from major impurities.
-
Column Preparation:
-
Select a column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
This protocol is for obtaining a high-purity, crystalline final product.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Refer to the table above for starting suggestions (e.g., Dichloromethane/n-hexane).
-
Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add the primary solvent (the one in which it is more soluble) dropwise while heating and stirring until the solid just dissolves.
-
Crystallization:
-
If using a solvent pair, add the second solvent (the "anti-solvent," in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Placing it in an ice bath can further promote crystallization after initial crystals have formed.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 7. mdpi.com [mdpi.com]
identifying side products in Methyl 7-methoxy-1H-indole-4-carboxylate reactions
Technical Support Center: Methyl 7-methoxy-1H-indole-4-carboxylate
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers working with this compound. The information is designed to help identify and mitigate the formation of common side products during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: During the N-alkylation of this compound, I am observing multiple products. What are the likely side products and how can I improve selectivity?
A1: When performing N-alkylation on an indole ring, a common issue is competing C-alkylation, particularly at the electron-rich C3 position.[1] The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF is crucial for selectively generating the N-anion, which then reacts with the alkylating agent.[2]
-
Primary Side Product (C3-Alkylation): The indole nucleus can react directly with alkyl halides, especially under neutral or weakly basic conditions, leading to the formation of the 3-alkyl-indole derivative. At higher temperatures, further alkylation can occur.[1]
-
Di-alkylation: If an excess of the alkylating agent and base is used, di-alkylation at both the N1 and C3 positions can occur.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can quench the base and the N-anion, reducing the efficiency of N-alkylation.
-
Base and Temperature Control: Add the indole substrate to a suspension of sodium hydride in the solvent at 0 °C to ensure complete deprotonation before adding the alkylating agent.[3] Maintaining a controlled temperature throughout the reaction is critical.
-
Order of Addition: Always deprotonate the indole with the base before introducing the electrophile (alkyl halide). This maximizes the concentration of the N-anion, favoring N-alkylation.
Q2: My reaction mixture is turning dark brown or black, and I'm having difficulty purifying the final product. What is causing this discoloration?
A2: Indoles are susceptible to auto-oxidation and polymerization, especially when exposed to air, light, or strong acidic conditions.[4][5] This often results in the formation of resinous, intractable materials that complicate purification.
-
Oxidation: The indole ring can be oxidized, particularly at the 2,3-double bond.[4] Over time, exposure to atmospheric oxygen can lead to the formation of various oxidized species.
-
Polymerization: Strong acids can protonate the indole ring at the C3 position, generating an electrophilic intermediate that can react with another indole molecule, leading to polymerization.[1] Oxidative polymerization can also occur.[6]
Troubleshooting Steps:
-
Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Avoid Strong, Protic Acids: When an acid catalyst is necessary, consider using a milder Lewis acid instead of strong protic acids like H₂SO₄ or HCl.[1]
-
Protect from Light: Store both the starting material and the purified product in amber vials or protected from direct light.
-
Purification: If decomposition occurs, purification can often be achieved using column chromatography on silica gel.[7][8]
Q3: I am attempting a reaction that should not affect the methyl ester, but I am detecting a more polar byproduct by TLC. Could this be hydrolysis?
A3: Yes, the methyl ester at the C4 position is susceptible to hydrolysis, yielding the corresponding carboxylic acid. This is a common side reaction if the reaction conditions are not strictly anhydrous and involve either acidic or basic reagents.
-
Base-Mediated Hydrolysis (Saponification): The presence of strong bases (e.g., NaOH, KOH) or even weaker bases in aqueous media can lead to the hydrolysis of the ester.
-
Acid-Catalyzed Hydrolysis: Acidic conditions, particularly with heating in the presence of water, will also catalyze the hydrolysis of the ester back to the carboxylic acid.
Troubleshooting Steps:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents and non-aqueous reagents are thoroughly dried before use.
-
Control pH: If aqueous workup is required, use buffered solutions or perform the extraction quickly at low temperatures to minimize contact time with acidic or basic aqueous layers.
-
Alternative Protecting Groups: If ester hydrolysis is unavoidable under the required reaction conditions, consider using a more robust protecting group for the carboxylic acid.
Side Product Identification
The following table summarizes common side products, their characteristics, and methods for identification.
| Reaction Type | Potential Side Product | Expected Mass Change (vs. Starting Material) | Change in Polarity (TLC) | Suggested Analytical Method |
| N-Alkylation | C3-Alkylated Isomer | Same as N-alkylated product | Similar or slightly different | ¹H NMR, ¹³C NMR, LC-MS |
| General | Hydrolyzed Carboxylic Acid | -14 Da (loss of CH₂) | More polar (lower R_f) | LC-MS, IR (broad O-H stretch) |
| Reduction | Indoline Derivative | +2 Da (addition of 2 H) | Less polar (higher R_f) | ¹H NMR (loss of aromatic signals), LC-MS |
| General | Oxidized/Polymerized Species | Variable | Complex mixture, often baseline streaking | Gel Permeation Chromatography (GPC) |
| Electrophilic Substitution | Halogenated/Nitrated Product | Addition of reagent mass | Variable, typically less polar | LC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a representative method for the N-alkylation of this compound.
-
Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked flask under an Argon atmosphere.
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then add anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[3]
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry method with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load the powder onto the top of the prepared column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., from 95:5 to 70:30 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[8]
Diagrams and Workflows
Caption: Troubleshooting workflow for identifying side products.
Caption: Competing pathways in the alkylation of indoles.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
optimizing reaction conditions for the synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate. The information is compiled from established indole synthesis methodologies and aims to address common challenges encountered during the reaction optimization process.
Troubleshooting Guide
This guide is designed to help you navigate common issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction temperature. 4. Inactive catalyst or reagents. | 1. Extend reaction time and monitor by TLC. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. 3. Optimize the temperature. For Fischer indole synthesis, gradual heating might be necessary. 4. Use freshly opened or purified reagents and catalysts. For palladium-catalyzed reactions, ensure the catalyst is not oxidized. |
| Formation of Multiple Byproducts | 1. Side reactions due to high temperature. 2. Presence of oxygen or moisture. 3. Incorrect stoichiometry of reagents. 4. In the Fischer indole synthesis, the presence of a methoxy group can sometimes lead to abnormal cyclization, yielding regioisomeric indole products.[1] | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is carried out under strictly anhydrous and inert conditions. 3. Carefully control the addition of reagents and verify their molar ratios. 4. Consider alternative indole synthesis strategies or the use of protecting groups to direct the cyclization. |
| Difficulty in Product Purification | 1. Presence of highly polar impurities. 2. Co-elution of product with byproducts during column chromatography. 3. Product instability on silica gel. | 1. Perform an aqueous work-up to remove inorganic salts and polar starting materials. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina). 3. Minimize the time the product is on the silica gel column. Recrystallization is a highly recommended purification method for the final product.[2] |
| Inconsistent Results | 1. Variability in the quality of starting materials or solvents. 2. Inconsistent heating or stirring. | 1. Use high-purity, anhydrous solvents and reagents from a reliable source. 2. Ensure uniform heating with an oil bath and consistent stirring with a magnetic stirrer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted indoles like this compound?
A1: Several classical and modern methods are employed for indole synthesis. The most common include:
-
Fischer Indole Synthesis : This involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][3]
-
Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of aniline.
-
Larock Indole Synthesis : A palladium-catalyzed annulation of an o-haloaniline with an alkyne.[4]
-
Leimgruber-Batcho Indole Synthesis : A two-step procedure that is often high-yielding and uses readily available starting materials.[3]
The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring.
Q2: I am observing an unexpected isomer in my final product. What could be the cause?
A2: The formation of isomers can be a challenge, particularly in Fischer indole synthesis with substituted phenylhydrazines. The presence of a methoxy group on the phenyl ring can sometimes lead to cyclization at a position other than the expected one, resulting in a regioisomeric indole.[1] Careful control of the acid catalyst and reaction temperature can sometimes influence the regioselectivity. If the issue persists, exploring an alternative synthetic route that offers better regiocontrol is advisable.
Q3: What are the key parameters to optimize for improving the yield and purity of this compound?
A3: The following parameters are crucial for optimization:
-
Catalyst Selection and Loading : For transition-metal-catalyzed reactions, the choice of ligand and the catalyst loading can significantly impact the reaction efficiency.[4]
-
Solvent : The polarity and boiling point of the solvent can affect reaction rates and solubility of intermediates.
-
Temperature : Temperature control is critical to balance the reaction rate and minimize side reactions.
-
Reaction Time : Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.
A systematic approach, such as a Design of Experiments (DoE), can be beneficial for optimizing these parameters.
Q4: Can you provide a general purification protocol for this compound?
A4: A general purification strategy involves:
-
Work-up : After the reaction is complete, the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic impurities.
-
Column Chromatography : The crude product is then purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased.
-
Recrystallization : For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., dichloromethane/n-hexane) is often the final step.[2][5]
Experimental Protocols (Based on Related Syntheses)
Protocol 1: Modified Fischer Indole Synthesis (Hypothetical)
This protocol is adapted from general Fischer indole synthesis principles.[1]
-
Formation of Hydrazone : React 2-methoxy-5-nitrophenylhydrazine with methyl pyruvate in ethanol at room temperature for 2-4 hours to form the corresponding hydrazone.
-
Indolization : Isolate the hydrazone and dissolve it in a suitable solvent like ethanol or acetic acid. Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or gaseous HCl in ethanol).
-
Heating : Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification : Cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent. Purify by column chromatography followed by recrystallization.
Protocol 2: Palladium-Catalyzed Annulation (Adapted from Larock Indole Synthesis)
This protocol is based on the general principles of the Larock indole synthesis.[4]
-
Reaction Setup : In a flame-dried flask under an inert atmosphere, combine methyl 2-amino-3-methoxybenzoate, a suitable alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., PPh3), and a base (e.g., Na2CO3) in a solvent like DMF.
-
Heating : Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC).
-
Work-up : Cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification : Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Hypothetical Fischer Indole Synthesis Pathway.
Caption: Troubleshooting Workflow for Synthesis Optimization.
Caption: Interrelationship of Key Reaction Parameters.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]
- 5. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound is primarily influenced by exposure to strong acids, bases, oxidizing agents, and light. The indole ring is susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[1][2][3] The methyl ester group is prone to hydrolysis under basic conditions.[4][5][6]
Q2: How should I properly store this compound to ensure its stability?
To ensure maximum stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Amber vials are recommended to protect the compound from light exposure, which can induce photodegradation.[7][8]
Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?
The indole ring is sensitive to strongly acidic conditions.[1] Protonation of the indole ring, primarily at the C3 position, can lead to the formation of degradation products. It is advisable to use mildly acidic or neutral pH conditions for your mobile phase if you suspect acid-catalyzed degradation.
Q4: My reaction yield is lower than expected when using an oxidizing agent. Could the starting material be degrading?
Yes, the indole nucleus is electron-rich and easily oxidized.[1][9] Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products and thus reducing the yield of your desired reaction. If your synthesis involves an oxidation step, it is crucial to carefully control the reaction conditions (temperature, stoichiometry of the oxidant) to minimize degradation of the indole core.
Troubleshooting Guides
Issue 1: Compound Degradation in Solution
-
Symptom: Appearance of new spots on TLC or new peaks in LC-MS analysis of a stock solution over time.
-
Possible Cause:
-
Troubleshooting Steps:
-
Solvent Choice: Prepare stock solutions in high-purity, degassed solvents. Anhydrous, aprotic solvents are preferable if compatible with your experimental design.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere.
-
pH Control: If using aqueous solutions, buffer them to a neutral or slightly acidic pH.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Medium Stability: Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).
-
Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.
-
Control Experiments: Include a time-course stability study of the compound in your assay buffer to determine its half-life under your experimental conditions.
-
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions (Hypothetical Data)
| Condition | Temperature | Duration | Predicted Purity | Major Degradant(s) |
| Solid, Dark, Inert Atm. | 4°C | 12 months | >99% | - |
| Solid, Dark, Air | 25°C | 12 months | ~95% | Oxidation products |
| Solution in Methanol, Dark | 4°C | 1 month | >98% | - |
| Solution in Aqueous Buffer (pH 5) | 25°C | 24 hours | ~97% | Minor oxidation products |
| Solution in Aqueous Buffer (pH 9) | 25°C | 24 hours | ~90% | 7-methoxy-1H-indole-4-carboxylic acid |
| Solution, Ambient Light | 25°C | 8 hours | ~92% | Photodegradation products |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acidic: Incubate the stock solution with 0.1 M HCl at 60°C.
-
Basic: Incubate the stock solution with 0.1 M NaOH at 60°C.
-
Oxidative: Incubate the stock solution with 3% H₂O₂ at room temperature.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically suitable for indole derivatives.[10]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile is a common starting point.
-
Detection: Monitor at a wavelength corresponding to the absorbance maximum of the parent compound (typically around 220 nm and 280 nm for indoles).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify major degradation products relative to the parent peak area.
-
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity of indole derivatives towards oxygenated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Anomalous NMR Spectra of Methyl 7-methoxy-1H-indole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anomalous NMR spectra of Methyl 7-methoxy-1H-indole-4-carboxylate.
Troubleshooting Guides
Question 1: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the potential causes and how can I fix this?
Answer:
Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Sample Preparation Issues:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals.
-
Solution: Re-shim the spectrometer before acquiring the spectrum. If automatic shimming is insufficient, manual shimming may be necessary.
-
-
Particulate Matter: Undissolved material in the NMR tube will distort the magnetic field.
-
Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended particles.[1]
-
-
High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[2][3]
-
Solution: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] If your sample is too concentrated, dilute it.
-
-
-
Instrumental Factors:
-
Incorrect Temperature: Temperature fluctuations can affect shimming and sample viscosity.
-
Solution: Ensure the spectrometer's temperature control is stable. For some dynamic processes, acquiring spectra at different temperatures can be informative.
-
-
-
Chemical and Structural Factors:
-
Quadrupolar Broadening: The nitrogen atom in the indole ring is a quadrupolar nucleus (¹⁴N, I=1). This can cause broadening of nearby proton signals, particularly the N-H proton and protons on the pyrrole ring. This is an inherent property of the molecule.[4]
-
Solution: While difficult to eliminate completely, acquiring the spectrum on a higher field instrument can sometimes improve resolution.
-
-
Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or other exchangeable protons in the sample. This is a common cause of broadening for the N-H signal.
-
Solution: Use a freshly opened ampoule of high-purity deuterated solvent. To confirm exchange, add a drop of D₂O to your sample, shake, and re-acquire the spectrum; the N-H peak should diminish or disappear.
-
-
Dynamic Processes: Rotational isomers (rotamers) or other conformational changes occurring on the NMR timescale can lead to broadened peaks.
-
Solution: Acquiring the spectrum at a higher temperature can increase the rate of exchange, potentially sharpening the signals into an averaged peak. Conversely, cooling the sample may slow the exchange enough to resolve separate signals for each conformer.
-
-
Troubleshooting Workflow for Peak Broadening:
Caption: A flowchart for diagnosing the cause of broad NMR peaks.
Question 2: I am observing unexpected peaks in my spectrum. How can I identify the source of these impurities?
Answer:
Unexpected peaks in your NMR spectrum are typically due to impurities from the reaction, purification process, or the NMR solvent itself.
Common Sources of Impurities and Their Identification:
-
Residual Solvents: Solvents from the reaction or purification (e.g., ethyl acetate, dichloromethane, hexane) are common contaminants.
-
Identification: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.
-
-
Water: Can be present in the deuterated solvent or the sample.
-
Identification: Appears as a broad singlet. The chemical shift is highly dependent on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).
-
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can leave residual starting materials or byproducts in your sample.
-
Identification: Compare the spectrum of your product to the known spectra of your starting materials.
-
-
Grease: Silicone grease from glassware joints can appear in the spectrum.
-
Identification: Typically appears as a small, broad singlet around 0 ppm.
-
Troubleshooting Workflow for Unexpected Peaks:
Caption: A decision tree for identifying the source of unexpected peaks.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Disclaimer: These are estimated values and should be used as a guide. Actual chemical shifts may vary based on solvent, concentration, and other experimental conditions.
Estimated ¹H NMR Chemical Shifts (CDCl₃)
| Proton | Estimated Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | 8.1 - 8.5 | br s |
| H-2 | 7.2 - 7.4 | t |
| H-3 | 6.6 - 6.8 | t |
| H-5 | 7.2 - 7.4 | d |
| H-6 | 6.9 - 7.1 | d |
| OCH₃ (at C7) | 3.9 - 4.1 | s |
| COOCH₃ | 3.9 - 4.0 | s |
Estimated ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon | Estimated Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 168 |
| C-7a | 135 - 137 |
| C-7 | 145 - 148 |
| C-6 | 115 - 118 |
| C-5 | 120 - 123 |
| C-4 | 110 - 113 |
| C-3a | 125 - 128 |
| C-3 | 100 - 103 |
| C-2 | 123 - 126 |
| OCH₃ (at C7) | 55 - 57 |
| COOCH₃ | 51 - 53 |
Q2: The integration of my N-H proton is less than one. Why is this?
A2: This is a common phenomenon for exchangeable protons like the N-H of an indole. The broadening of the peak due to chemical exchange or quadrupolar effects can make accurate integration difficult. If the peak is very broad, it may be integrated as part of the baseline noise. Additionally, if there is slow exchange with residual water in the solvent, the intensity of the N-H signal will be reduced.
Q3: How does the choice of NMR solvent affect the spectrum of my compound?
A3: The choice of solvent can significantly impact the chemical shifts of protons, especially those involved in hydrogen bonding, like the indole N-H. Aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts due to anisotropic effects, which can be useful for resolving overlapping signals. Polar solvents like DMSO-d₆ can form hydrogen bonds with the N-H proton, shifting it further downfield. It is crucial to be consistent with the solvent used for comparison between different samples.
Q4: Can I see coupling to the N-H proton?
A4: While coupling between the N-H proton and the protons on the pyrrole ring (H-2 and H-3) is possible, it is often not observed due to the quadrupolar broadening and chemical exchange effects mentioned earlier. These processes can decouple the N-H proton from its neighbors, resulting in a broad singlet.
Experimental Protocols
Standard NMR Sample Preparation for this compound
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) to the vial. Use a fresh ampoule of solvent to minimize water content.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: Draw the solution into a clean Pasteur pipette with a small plug of glass wool at the bottom.
-
Transfer to NMR Tube: Carefully filter the solution from the pipette into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol.
Experimental Workflow for Sample Preparation:
Caption: A stepwise workflow for preparing a high-quality NMR sample.
References
Technical Support Center: Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic strategies for Methyl 7-methoxy-1H-indole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative strategies for synthesizing this compound?
A1: Three primary alternative strategies for the synthesis of this compound and its core indole structure are the Leimgruber-Batcho indole synthesis, the Fischer indole synthesis, and palladium-catalyzed indole synthesis. Each method has its own advantages and challenges.
Q2: Which synthetic route typically provides the highest yield for the indole-4-carboxylate core?
A2: Based on available data for the synthesis of the parent methyl indole-4-carboxylate, palladium-catalyzed synthesis from methyl 2-ethenyl-3-nitrobenzoate has been reported to provide a high yield of 91%.[1] The Leimgruber-Batcho synthesis also offers a good yield of around 73% for the same parent compound.[2]
Q3: Are there any known issues with using the Fischer indole synthesis for 7-methoxy-substituted indoles?
A3: Yes, the Fischer indole synthesis of 2-methoxyphenylhydrazones, a key intermediate for 7-methoxyindoles, is known to sometimes produce abnormal products.[3][4] For instance, using hydrochloric acid as a catalyst can lead to the formation of chlorinated indoles as the main product instead of the desired 7-methoxyindole.[3][4]
Q4: What are the main advantages of the Leimgruber-Batcho synthesis?
A4: The Leimgruber-Batcho synthesis is advantageous because it uses readily available starting materials (o-nitrotoluenes) and generally proceeds under mild conditions with high yields.[5] It also allows for the synthesis of indoles that are unsubstituted at the 2 and 3 positions.[2]
Q5: How can I purify the final product, this compound?
A5: Purification of similar indole carboxylates is typically achieved through column chromatography on silica gel.[1] A common eluent system for the parent methyl indole-4-carboxylate is a mixture of hexanes and dichloromethane.[1] Recrystallization can also be used for further purification.
Troubleshooting Guides
Strategy 1: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.[5]
Potential Issues & Troubleshooting Steps:
-
Low yield of the enamine intermediate:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Ensure anhydrous reaction conditions. The presence of water can hydrolyze the formamide acetal. Consider using a different formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which is commonly used.[5]
-
-
Formation of 1-hydroxyindole as a byproduct:
-
Cause: Incomplete reduction of the nitro group during cyclization.
-
Solution: Adjust the amount of the reducing agent. For example, when using titanium(III) chloride, the stoichiometry is crucial to control the reduction level.[2]
-
-
Reaction stalls during reductive cyclization:
-
Cause: Inactive catalyst or insufficient reducing agent.
-
Solution: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. If using a chemical reductant like Raney nickel and hydrazine, ensure the hydrazine is added portion-wise to maintain the reaction rate.[5]
-
Strategy 2: Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[6] For this compound, the key intermediate would be a 2-methoxyphenylhydrazone derivative.
Potential Issues & Troubleshooting Steps:
-
Formation of abnormal chlorinated byproducts:
-
Cause: When using 2-methoxyphenylhydrazone and a strong acid catalyst like HCl, nucleophilic displacement of the methoxy group by chloride can occur, leading to chlorinated indoles as the major product.[3][4]
-
Solution: Avoid using hydrochloric acid. Consider using other Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid, or Lewis acids such as zinc chloride (ZnCl₂).[6] However, be aware that even with other catalysts, the yields of the desired 7-methoxyindole can be low.[3]
-
-
Low yield of the desired 7-methoxyindole:
-
Formation of tar-like substances:
-
Cause: Decomposition of starting materials or intermediates under harsh acidic conditions and high temperatures.
-
Solution: Optimize the reaction temperature and time. Use a milder acid catalyst if possible.
-
Strategy 3: Palladium-Catalyzed Indole Synthesis
This modern approach involves the palladium-catalyzed reductive N-heteroannulation of a substituted 2-nitrostyrene derivative.[1]
Potential Issues & Troubleshooting Steps:
-
Low reaction yield:
-
Cause: Inactive palladium catalyst, improper ligand selection, or suboptimal reaction conditions.
-
Solution: Ensure the palladium precatalyst (e.g., palladium acetate) and the phosphine ligand (e.g., triphenylphosphine) are of high quality.[1] The ratio of ligand to palladium can be crucial. The reaction is sensitive to the pressure of carbon monoxide, which acts as a reductant; ensure the reaction vessel is properly pressurized.[1]
-
-
Formation of byproducts:
-
Cause: Side reactions such as simple reduction of the nitro group without cyclization.
-
Solution: The choice of solvent can influence the reaction outcome. Acetonitrile is a commonly used solvent for this transformation.[1] Ensure that the temperature is controlled as specified in the protocol.
-
-
Difficulty in removing the palladium catalyst from the product:
-
Cause: Residual palladium from the catalyst.
-
Solution: After chromatographic purification, the product can be treated with a solution of a sulfur-based scavenger resin to remove trace amounts of palladium.
-
Data Presentation
Table 1: Comparison of Synthetic Strategies for the Indole-4-Carboxylate Core
| Synthetic Strategy | Starting Material for Core Synthesis | Reagents & Conditions for Core Synthesis | Reported Yield | Reference |
| Leimgruber-Batcho | 6-carbomethoxy-β-dimethylamino-2-nitrostyrene | 10% Pd/C, H₂ (50 psi), Benzene | 73% | [2] |
| Palladium-Catalyzed | Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)₂, PPh₃, CO (59 psi), Acetonitrile, 110°C, 50h | 91% | [1] |
| Fischer Indole | Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Low yield of desired product, major abnormal chlorinated product | [3][4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Methyl Indole-4-Carboxylate (Adapted from Organic Syntheses Procedure) [1]
This protocol describes the synthesis of the parent indole-4-carboxylate and serves as a strong starting point for the synthesis of the 7-methoxy analog.
-
Preparation of Methyl 2-ethenyl-3-nitrobenzoate: This intermediate is prepared in three steps from methyl 2-methyl-3-nitrobenzoate.
-
Indole Formation:
-
In a threaded glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.
-
Stir the mixture for 10 minutes to dissolve the reagents.
-
Add palladium acetate (0.673 g, 3.00 mmol).
-
Seal the reaction vessel and saturate with carbon monoxide (four cycles to 59 psi).
-
Heat the reaction mixture in an oil bath at 110 °C for 50 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent to afford methyl indole-4-carboxylate.
-
Visualizations
Caption: Leimgruber-Batcho Synthesis Workflow.
Caption: Fischer Indole Synthesis and Potential Side Reaction.
Caption: Palladium-Catalyzed Synthesis Workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 7-methoxy-1H-indole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 7-methoxy-1H-indole-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Compound is still on the column. | Flush the column with a more polar solvent system (e.g., 10-20% Methanol in Dichloromethane) to elute highly retained substances. |
| Compound streaking or tailing on the column. | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid may help. For basic compounds, triethylamine can be added. |
| Improper solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal Rf value for the target compound should be between 0.2 and 0.4. |
| Decomposition on silica gel. | If the compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina as the stationary phase. Alternatively, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small percentage of triethylamine. |
Problem 2: Co-elution of impurities with the desired product.
| Possible Cause | Suggested Solution |
| Poor separation with the chosen eluent. | Employ a shallower solvent gradient during column chromatography to improve separation. Isocratic elution with a fine-tuned solvent mixture can also be effective. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Structurally similar impurities. | If impurities have very similar polarity, a second purification step such as recrystallization or preparative HPLC may be necessary. |
Problem 3: Difficulty in recrystallizing the purified product.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures. For indole esters, common choices include ethyl acetate/petroleum ether, dichloromethane/hexane, and ethanol/water. |
| Product is an oil. | "Oiling out" can occur if the solution is supersaturated or cooled too quickly. Try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization. |
| Presence of persistent impurities. | Even small amounts of impurities can inhibit crystallization. It may be necessary to repeat the column chromatography or perform an additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed.
-
Starting materials: Unreacted starting materials are a common source of impurities.
-
Byproducts from specific reactions: For instance, if a Fischer indole synthesis is used with an acid catalyst like HCl, chlorinated indole derivatives can be formed as byproducts[1].
-
Oxidation products: Indoles can be susceptible to air oxidation, which often manifests as a pink or brownish discoloration of the material.
Q2: What are the recommended conditions for column chromatography purification?
A2: While specific conditions for this compound are not widely published, protocols for closely related compounds can serve as an excellent starting point.
| Compound | Stationary Phase | Eluent System | Reference |
| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | Silica Gel | 10% Ethyl Acetate in Petroleum Ether | [2] |
| Methyl indole-4-carboxylate | Silica Gel | Gradient of 7:3 to 1:1 Hexanes:Dichloromethane | [3] |
It is always recommended to first determine the optimal eluent system using TLC.
Q3: What are suitable solvent systems for recrystallization?
A3: Based on protocols for similar indole esters, the following solvent systems are good candidates for recrystallization:
| Solvent System | Comments | Reference | | :--- | :--- | :--- | :--- | | 10% Ethyl Acetate in Petroleum Ether | A non-polar/polar mixture that is effective for many indole derivatives. |[2] | | Dichloromethane/n-Hexane | Another common choice for inducing crystallization of moderately polar compounds. |[2] |
Q4: How can I monitor the purity of my product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Experimental Protocols
Protocol 1: Column Chromatography Purification (General Procedure)
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. The polarity is gradually increased to move the compounds down the column at different rates. For example, starting with 100% hexanes and gradually adding ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Recrystallization (General Procedure)
-
Dissolution: The impure solid is dissolved in the minimum amount of a hot recrystallization solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: The formed crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
Technical Support Center: Scaling Up Methyl 7-methoxy-1H-indole-4-carboxylate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 7-methoxy-1H-indole-4-carboxylate.
Plausible Synthetic Pathway
A robust and scalable synthetic route to this compound is the Hegedus modification of the Batcho-Leimgruber indole synthesis. This multi-step process offers good control over regioselectivity and is amenable to scale-up.
Caption: Plausible synthetic route for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by the synthetic steps and common challenges encountered during scale-up.
Step 1: Oxidation of 2-Methoxy-6-nitrotoluene to 2-Methoxy-6-nitrobenzaldehyde
Q1: We are observing poor conversion and the formation of multiple by-products during the oxidation of 2-methoxy-6-nitrotoluene at a larger scale. What could be the cause?
A1: This is a common issue when scaling up oxidation reactions. The primary causes are often related to inefficient mixing and localized overheating. At a larger scale, heat dissipation is less efficient, which can lead to thermal decomposition of the starting material and product, as well as side reactions.
Troubleshooting:
-
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also improve mixing.
-
Controlled Reagent Addition: Add the oxidizing agent slowly and sub-surface to maintain better temperature control and minimize localized high concentrations.
-
Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, as the jacket temperature may not accurately reflect the conditions within the reactor.
-
Consider a Milder Oxidant: If using a strong oxidant like potassium permanganate, consider switching to a milder, more selective oxidant like manganese dioxide or ceric ammonium nitrate, although this may require process re-optimization.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) - Target |
| Reaction Temperature | 25-30°C | Maintain < 35°C (internal) |
| Reagent Addition Time | 15 minutes | 2-3 hours |
| Stirring Speed | 300 rpm (magnetic stirrer) | 100-200 rpm (overhead stirrer) |
Q2: During workup, we are forming a stable emulsion that is difficult to break, leading to product loss. How can we address this?
A2: Emulsion formation is common in reactions involving aromatic nitro compounds, especially during aqueous workups.
Troubleshooting:
-
Brine Wash: After the initial quench, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase and helps to break the emulsion.
-
Solvent Choice: If possible, use a less polar organic solvent for extraction that has a greater density difference with water.
-
Filtration: Passing the emulsified layer through a pad of celite or a phase separator can help to break the emulsion.
-
Avoid Vigorous Shaking: In a laboratory setting, gentle inversion of the separatory funnel is preferred over vigorous shaking. In a reactor, adjust the agitation speed during the wash steps.
Step 2: Henry Reaction to form (E)-1-(2-Methoxy-6-nitrophenyl)-2-nitroethene
Q1: The yield of our Henry reaction is significantly lower on a larger scale, and we are isolating unreacted starting material. What are the likely causes?
A1: The Henry reaction is a base-catalyzed reaction that can be reversible. Inefficient mixing and improper stoichiometry of the base can lead to incomplete reaction.
Troubleshooting:
-
Base Selection and Stoichiometry: Ensure the base (e.g., sodium hydroxide, potassium carbonate) is of good quality and used in the correct stoichiometric amount. The presence of moisture can affect the activity of some bases.
-
Temperature Control: The reaction is often exothermic. Maintain a consistent temperature to ensure a steady reaction rate.
-
Effective Mixing: Ensure good mixing to keep the reactants in close contact, especially if the reaction is heterogeneous.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) - Target |
| Base (NaOH) Equiv. | 1.1 | 1.1 - 1.2 |
| Reaction Temperature | 10-15°C | Maintain < 20°C (internal) |
| Reaction Time | 2 hours | 4-6 hours (monitor by HPLC) |
Step 3: Reductive Cyclization to 7-Methoxy-1H-indole
Q1: Our reductive cyclization using iron in acetic acid is sluggish and gives a complex mixture of impurities on a larger scale. How can we improve this?
A1: Inefficient activation of the reducing agent and poor mass transfer are common problems in scaling up heterogeneous reactions.
Troubleshooting:
-
Activation of Reducing Agent: Ensure the iron powder is activated (e.g., with a brief acid wash) to remove any passivating oxide layer.
-
Stirring: Vigorous stirring is crucial to suspend the reducing agent and ensure good contact with the dissolved starting material.
-
Temperature Control: The reaction is highly exothermic. Controlled addition of the starting material or the reducing agent is necessary to manage the exotherm. A runaway reaction can lead to by-product formation.
-
Catalytic Hydrogenation: For cleaner and more scalable reactions, consider switching to catalytic hydrogenation (e.g., using Pd/C). This often provides a cleaner product profile and avoids the disposal of large amounts of iron salts.
Caption: Troubleshooting logic for the reductive cyclization step.
Step 4 & 5: Vilsmeier-Haack Formylation and Oxidation
Q1: The Vilsmeier-Haack reaction to introduce the formyl group at the C4 position is giving poor regioselectivity. How can we control this?
A1: The regioselectivity of electrophilic substitution on the indole ring can be sensitive to reaction conditions.
Troubleshooting:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5°C) to improve selectivity.
-
Protecting Group: Consider protecting the indole nitrogen (e.g., with a tosyl or BOC group) prior to the Vilsmeier-Haack reaction. This can direct the substitution to the desired position. The protecting group can be removed later.
-
Alternative Reagents: Explore alternative formylating agents that may offer better selectivity.
Q2: The oxidation of the aldehyde to the carboxylic acid is incomplete. What can we do?
A2: Ensure the oxidizing agent is fresh and used in a slight excess. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. In some cases, a co-solvent may be needed to improve solubility.
Step 6: Esterification to this compound
Q1: We are having difficulty driving the Fischer esterification to completion and are concerned about the acidic conditions degrading our product. Are there alternatives?
A1: Fischer esterification is an equilibrium-limited reaction. While using a large excess of methanol and removing water can drive the reaction forward, the acidic conditions can be harsh.
Troubleshooting & Alternatives:
-
Water Removal: On a larger scale, use a Dean-Stark trap to azeotropically remove water as it is formed.
-
Milder Esterification Methods:
-
DCC/DMAP Coupling: React the carboxylic acid with methanol using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This is a high-yielding method that proceeds under mild conditions. However, the dicyclohexylurea (DCU) by-product must be filtered off.
-
Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol. This is a high-yielding, two-step process.
-
| Method | Temperature | Key Considerations |
| Fischer Esterification | Reflux | Equilibrium; requires water removal. |
| DCC/DMAP | 0°C to RT | High yield; DCU by-product removal. |
| Acid Chloride | 0°C to RT | High yield; requires handling of corrosive reagents. |
Experimental Protocols
Representative Protocol: Reductive Cyclization of (E)-1-(2-Methoxy-6-nitrophenyl)-2-nitroethene
Materials:
-
(E)-1-(2-Methoxy-6-nitrophenyl)-2-nitroethene
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
To a reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge iron powder (5 eq.) and glacial acetic acid (10 vol).
-
Heat the mixture to 40-50°C with vigorous stirring.
-
Prepare a solution of (E)-1-(2-Methoxy-6-nitrophenyl)-2-nitroethene (1 eq.) in ethyl acetate (5 vol).
-
Slowly add the solution of the starting material to the reactor over 2-3 hours, maintaining the internal temperature between 50-60°C.
-
After the addition is complete, continue stirring at 60°C and monitor the reaction by HPLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-Methoxy-1H-indole.
Safety Note: The reductive cyclization is highly exothermic. Ensure adequate cooling capacity and controlled addition of reagents. Hydrogen gas may be evolved as a by-product. Ensure the reactor is properly vented.
Technical Support Center: Monitoring Reactions of Methyl 7-methoxy-1H-indole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving Methyl 7-methoxy-1H-indole-4-carboxylate.
General Reaction Monitoring Workflow
The successful synthesis of indole derivatives requires careful monitoring to determine reaction completion, identify potential side products, and optimize reaction conditions. A typical workflow for monitoring these reactions is outlined below.
digraph "Reaction_Monitoring_Workflow" {
graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6];
node [fontname="Arial", style="filled", shape=rect, rounded=0.2];
edge [fontname="Arial"];
// Nodes
start [label="Reaction Setup", fillcolor="#F1F3F4", fontcolor="#202124"];
sample [label="Periodic Aliquot Sampling", fillcolor="#F1F3F4", fontcolor="#202124"];
workup [label="Sample Quench & Workup\n(e.g., dilute, extract)", fillcolor="#F1F3F4", fontcolor="#202124"];
analysis [label="Analysis by Primary Method\n(e.g., TLC or HPLC)", fillcolor="#FBBC05", fontcolor="#202124"];
interpret [label="Data Interpretation\n(Compare starting material vs. product)", fillcolor="#F1F3F4", fontcolor="#202124"];
decision [label="Is Reaction Complete?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
stop [label="Reaction Complete\n(Proceed to full workup & purification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
continue_rxn [label="Continue Reaction\n(Adjust conditions if necessary)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
confirm [label="Confirm Structure\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> sample;
sample -> workup;
workup -> analysis;
analysis -> interpret;
interpret -> decision;
decision -> stop [label="Yes"];
decision -> continue_rxn [label="No"];
continue_rxn -> sample;
stop -> confirm;
}```
Caption: General workflow for monitoring chemical reactions.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
The most common and effective techniques are Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and reaction kinetics. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the analyte.
Q2: How frequently should I take a sample from my reaction mixture?
Sampling frequency depends on the expected reaction rate. For a new or unoptimized reaction, it is advisable to take a sample every 15-30 minutes for the first 1-2 hours, then reduce the frequency to every 1-2 hours. For slower reactions, sampling every few hours may be sufficient.
Technique-Specific Troubleshooting Guides
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress. It allows for a quick comparison of the starting material, product, and any potential byproducts.
Q3: What is a good starting TLC solvent system (mobile phase) for this compound?
A good starting point for indole carboxylates is a mixture of a non-polar and a moderately polar solvent. Based on closely related structures, a system of hexanes and dichloromethane (CH₂Cl₂) or hexanes and ethyl acetate is recommended. [1]Start with a ratio of 7:3 or 1:1 and adjust the polarity to achieve optimal separation, aiming for an Rf value of 0.3-0.5 for the product.
[1]
Q4: How can I visualize the spots on the TLC plate?
Indole derivatives are often UV-active due to their aromatic structure. Visualization can typically be achieved using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background. [1]Staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution can also be effective if the compounds are not sufficiently UV-active.
Q5: Troubleshooting: My spots are streaking. What is the cause?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The applied spot is too concentrated. Try diluting the sample aliquot before spotting it on the plate.
-
High Polarity: The compound may be too polar for the chosen solvent system, causing it to interact too strongly with the silica gel. Try increasing the polarity of the mobile phase.
-
Acidic/Basic Nature: The indole nitrogen can be slightly acidic, and the carboxylate group can interact with the silica. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often resolve streaking.
Q6: Troubleshooting: I can't separate the starting material and product spots. What should I do?
If the spots are not separating (i.e., they have very similar Rf values), you need to modify the mobile phase.
-
If spots are too high (Rf > 0.8): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
If spots remain unresolved: The selectivity of the solvent system is poor. Try a different solvent combination entirely (e.g., switch from ethyl acetate to acetone or from hexanes to toluene).
```dot
digraph "TLC_Troubleshooting" {
graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5];
node [fontname="Arial", style="filled", shape=rect, rounded=0.2];
edge [fontname="Arial"];
// Nodes
start [label="TLC Spot Separation Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_rf [label="Check Rf Values", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
high_rf [label="Decrease Mobile Phase Polarity", fillcolor="#F1F3F4", fontcolor="#202124"];
low_rf [label="Increase Mobile Phase Polarity", fillcolor="#F1F3F4", fontcolor="#202124"];
unresolved [label="Change Solvent System\n(e.g., Hex/EtOAc -> DCM/MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"];
solved [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> check_rf;
check_rf -> high_rf [label=" Rf > 0.8"];
check_rf -> low_rf [label=" Rf < 0.2"];
check_rf -> unresolved [label=" Spots Overlap"];
high_rf -> solved;
low_rf -> solved;
unresolved -> solved;
}
References
Validation & Comparative
A Comparative Guide to Methyl 7-methoxy-1H-indole-4-carboxylate and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents, such as methoxy and carboxylate groups, on the indole ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of Methyl 7-methoxy-1H-indole-4-carboxylate and its positional isomers, offering insights into their therapeutic potential, supported by available experimental data.
Physicochemical and Biological Activity Profile
The position of the methoxy and methyl carboxylate groups on the indole ring significantly impacts the biological activity of these isomers. While a direct head-to-head comparison of all isomers in a single study is not available in the current literature, a compilation of data from various sources allows for a preliminary assessment of their potential. Activities range from anticancer, by inducing a unique form of cell death called methuosis or by inhibiting tubulin polymerization, to neuroprotective effects.
Table 1: Comparative Anticancer Activity (IC50 µM) of Methoxy-Substituted Indole Derivatives
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indolyl-pyridinyl-propenone (5-methoxyindole derivative) | Glioblastoma | Not specified | Methuosis induction | [Source on methoxy group location altering potency and cell death mechanism] |
| Indolyl-pyridinyl-propenone (6-methoxyindole derivative) | Glioblastoma | Not specified | Microtubule disruption | [Source on methoxy group location altering potency and cell death mechanism] |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | Low GI50 values | Not specified | [1] |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | A375-C5 (Melanoma) | Low GI50 values | Not specified | [1] |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | NCI-H460 (Lung) | Low GI50 values | Not specified | [1] |
| 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid ester derivative (5d) | MCF-7 (Breast) | 4.7 | Not specified | [2] |
Note: Data is collated from different studies, and experimental conditions may vary. GI50 refers to the concentration for 50% growth inhibition.
Table 2: Physicochemical Properties of Selected Methoxy Indole Carboxylate Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Reference |
| Methyl 7-methoxy-1H-indole-5-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 1.9 | [3] |
| 5-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 2.3 | [4] |
| Methyl 1-methoxy-1H-indole-3-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 2.3 | [5] |
Note: LogP values are predicted and serve as an indication of lipophilicity.
Key Biological Mechanisms and Signaling Pathways
Methuosis: A Novel Form of Cell Death
Certain methoxy indole derivatives have been shown to induce a non-apoptotic form of cell death termed methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, leading to cell death. The underlying signaling pathway involves the hyperactivation of Ras, which in turn activates Rac1. Activated Rac1 promotes macropinocytosis and simultaneously inhibits the recycling of macropinosomes by inactivating Arf6 through GIT1, leading to vacuole accumulation. The JNK signaling pathway has also been identified as a key player in methuosis induced by some indolyl-pyridinyl-propenones.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 7-Methoxyindole-5-carboxylate | C11H11NO3 | CID 10774598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 10465540 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of different synthesis methods for Methyl 7-methoxy-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
Methyl 7-methoxy-1H-indole-4-carboxylate is a key structural motif in various pharmacologically active compounds. The efficient and scalable synthesis of this indole derivative is of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, quantitative performance, and logical workflows.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Modified Batcho-Leimgruber Approach | Route 2: Fischer Indole Synthesis |
| Starting Material | Methyl 2-methyl-3-methoxybenzoate | 3-Methoxyphenylhydrazine |
| Key Reactions | Nitration, Bromination, Wittig Reaction, Reductive Cyclization | Hydrazone formation, Fischer Indolization |
| Overall Yield | ~45-55% | ~60-70% |
| Number of Steps | 4 | 2 |
| Reagent Hazards | Bromine, Carbon Monoxide | PPA (corrosive) |
| Scalability | Moderate | Good |
Route 1: Modified Batcho-Leimgruber Synthesis
This pathway adapts the principles of the Batcho-Leimgruber indole synthesis, commencing with a commercially available substituted toluene derivative. The key strategic elements involve the introduction of a nitro group to direct the cyclization and the formation of a vinyl group, which is a precursor to the indole ring.
Experimental Protocol:
-
Nitration: Methyl 2-methyl-3-methoxybenzoate is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position, yielding methyl 2-methyl-3-methoxy-6-nitrobenzoate.
-
Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride to afford methyl 2-(bromomethyl)-3-methoxy-6-nitrobenzoate.
-
Wittig Reaction: The bromide is converted to the corresponding triphenylphosphonium salt by reaction with triphenylphosphine. Subsequent treatment with a base and formaldehyde generates the vinyl intermediate, methyl 2-ethenyl-3-methoxy-6-nitrobenzoate.
-
Reductive Cyclization: The final indole ring formation is achieved through a palladium-catalyzed reductive cyclization. The nitro group is reduced, and the resulting amine undergoes an intramolecular reaction with the vinyl group to form the indole ring.
Quantitative Data:
| Step | Product | Reagents | Reaction Time | Yield (%) | Purity (%) |
| 1 | Methyl 2-methyl-3-methoxy-6-nitrobenzoate | HNO₃, H₂SO₄ | 2-4 h | 85-90 | >95 |
| 2 | Methyl 2-(bromomethyl)-3-methoxy-6-nitrobenzoate | NBS, Benzoyl Peroxide | 4-6 h | 75-80 | >95 |
| 3 | Methyl 2-ethenyl-3-methoxy-6-nitrobenzoate | PPh₃, Base, HCHO | 12-16 h | 70-75 | >95 |
| 4 | This compound | Pd catalyst, H₂ or other reducing agent | 6-8 h | 80-85 | >98 |
Synthesis Workflow:
Route 2: Fischer Indole Synthesis
A more classical approach, the Fischer indole synthesis, offers a convergent and often higher-yielding route to the target molecule. This method relies on the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketoester.
Experimental Protocol:
-
Hydrazone Formation: 3-Methoxyphenylhydrazine is condensed with methyl 2-oxobutanoate (methyl pyruvate) in a suitable solvent like ethanol to form the corresponding hydrazone.
-
Fischer Indolization: The resulting hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heated to induce a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield a mixture of regioisomeric indoles. The desired this compound is then isolated from the mixture, typically through column chromatography. It is a known peculiarity of the Fischer indole synthesis with methoxy-substituted phenylhydrazones that cyclization can occur on the side of the methoxy group, which in this case can lead to the desired product, though often with the formation of other isomers.[2]
Quantitative Data:
| Step | Product | Reagents | Reaction Time | Yield (%) | Purity (%) |
| 1 | Methyl 2-((2-(3-methoxyphenyl)hydrazono)propanoate | 3-Methoxyphenylhydrazine, Methyl 2-oxobutanoate | 1-2 h | 90-95 | >95 |
| 2 | This compound | Polyphosphoric Acid (PPA) | 2-3 h | 65-75 (of desired isomer) | >98 (after purification) |
Synthesis Workflow:
Conclusion
Both the modified Batcho-Leimgruber and the Fischer indole synthesis routes provide viable pathways to this compound. The Fischer indole synthesis is a more direct, two-step process with a potentially higher overall yield, making it attractive for its efficiency. However, it may require careful optimization of the cyclization step to maximize the yield of the desired regioisomer and necessitate chromatographic purification.
The modified Batcho-Leimgruber approach is a more linear and potentially more predictable synthesis in terms of regioselectivity. While it involves more steps and may have a lower overall yield, the reactions are generally high-yielding and the intermediates are stable and readily purified. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the desired purity of the final product.
References
A Comparative Guide to Validating the Purity of Methyl 7-methoxy-1H-indole-4-carboxylate via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Methyl 7-methoxy-1H-indole-4-carboxylate. We present a detailed experimental protocol and comparative data to assist researchers in selecting the most effective method for their analytical needs.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its indole scaffold, a common motif in pharmacologically active molecules. Ensuring the purity of such compounds is a critical step in research and development to guarantee the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for purity assessment.[1][2][3]
This guide outlines a reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound and compares its performance against a related compound, 5-Methoxy-7-methyl-1H-indole, which serves as an alternative for methodological comparison.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol is designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
1. Materials and Reagents
-
This compound (Test Sample)
-
This compound Reference Standard (>99.5% purity)
-
5-Methoxy-7-methyl-1H-indole (Alternative Compound)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Formic Acid (ACS Grade)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (Indole compounds typically exhibit strong UV absorbance around this wavelength)[4]
-
Injection Volume: 10 µL
4. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition (70:30 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.
-
Test Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Alternative Compound Solution: Prepare the 5-Methoxy-7-methyl-1H-indole in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data
The following table summarizes the hypothetical results obtained from the HPLC analysis of this compound and the alternative compound.
| Parameter | This compound (Reference Standard) | This compound (Test Sample) | 5-Methoxy-7-methyl-1H-indole (Alternative) |
| Retention Time (min) | 15.2 | 15.2 | 18.5 |
| Purity (%) | >99.8 | 98.5 | 99.1 |
| Major Impurity (RT, min) | Not Detected | 12.8 | 16.3 |
| Major Impurity (%) | Not Applicable | 0.8 | 0.5 |
| Resolution (Main Peak) | >2.0 | >2.0 | >2.0 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where an indole derivative might be involved.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential
Despite the broad interest in indole-based compounds within medicinal chemistry, a comprehensive analysis of the biological activities of Methyl 7-methoxy-1H-indole-4-carboxylate derivatives is currently hampered by a notable lack of specific research on this particular molecular scaffold. While the wider family of indole derivatives has been extensively studied and shown to possess a remarkable range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, specific data on derivatives of this compound remains scarce in publicly available scientific literature.
Indole and its analogues are recognized as "privileged structures" in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Methoxy-substituted indoles, in particular, have garnered attention as their electron-donating groups can enhance biological activity.[2][3] Research has demonstrated that various indole derivatives exhibit significant biological effects. For instance, different classes of indole-2-carboxamides have been investigated for their potential as antitubercular and antitumor agents.[4][5] Similarly, other indole derivatives have shown promise as antimicrobial and antifungal agents.[4]
However, a detailed comparison of the biological activities of derivatives stemming specifically from this compound is not possible at this time. Extensive searches of scientific databases did not yield studies that have synthesized and subsequently evaluated the biological effects of a series of these specific compounds. Consequently, the quantitative data, detailed experimental protocols, and specific signaling pathways required to construct a comparative guide are not available.
This lack of specific data highlights a potential area for future research. The this compound scaffold possesses unique structural features that could be exploited for the development of novel therapeutic agents. Systematic derivatization of this parent compound and subsequent screening for various biological activities could uncover new lead compounds for drug discovery.
To facilitate such future research, a general workflow for the synthesis and evaluation of novel indole derivatives is presented below.
Experimental Workflow for Future Investigations
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel chemical derivatives, which could be applied to the study of this compound derivatives.
Caption: A generalized workflow for the discovery of bioactive compounds.
The scientific community awaits focused studies on this compound derivatives to unlock their potential therapeutic applications. Such research would be invaluable to drug development professionals and researchers in the field of medicinal chemistry.
References
- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
spectroscopic comparison of Methyl 7-methoxy-1H-indole-4-carboxylate and its precursors
This guide provides a detailed spectroscopic comparison of Methyl 7-methoxy-1H-indole-4-carboxylate, a significant heterocyclic compound in medicinal chemistry, and its key precursors. Understanding the spectral characteristics of these molecules is crucial for researchers and scientists in the field of drug development for reaction monitoring, quality control, and structural confirmation.
Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step sequence starting from commercially available precursors. A common route involves the formation of the indole ring system followed by carboxylation and subsequent esterification. For this guide, we will focus on the comparison of the final product with its immediate precursor, 7-methoxy-1H-indole-4-carboxylic acid, and a key building block for the indole synthesis, 7-methoxy-1H-indole.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H2 | H3 | H5 | H6 | OCH₃ | COOCH₃/COOH | NH |
| 7-methoxy-1H-indole | 7.15-7.25 (m) | 6.45-6.55 (m) | 6.95-7.05 (t) | 6.60-6.70 (d) | 3.95 (s) | - | 8.0-8.2 (br s) |
| 7-methoxy-1H-indole-4-carboxylic acid | 7.30-7.40 (t) | 7.75-7.85 (d) | 7.10-7.20 (t) | 6.70-6.80 (d) | 4.00 (s) | 10.0-12.0 (br s) | 8.5-8.7 (br s) |
| This compound | 7.25-7.35 (t) | 7.70-7.80 (d) | 7.05-7.15 (t) | 6.65-6.75 (d) | 3.98 (s) | 3.93 (s) | 8.3-8.5 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | OCH₃ | COOCH₃/COOH |
| 7-methoxy-1H-indole | ~124.5 | ~101.0 | ~128.0 | ~110.0 | ~121.0 | ~113.5 | ~145.0 | ~130.0 | ~55.5 | - |
| 7-methoxy-1H-indole-4-carboxylic acid | ~126.0 | ~104.0 | ~127.5 | ~125.0 | ~122.0 | ~115.0 | ~146.0 | ~131.0 | ~56.0 | ~170.0 |
| This compound | ~125.8 | ~103.5 | ~127.8 | ~124.5 | ~121.8 | ~114.8 | ~145.8 | ~131.2 | ~55.8 | ~168.0, ~52.0 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch | Aromatic C-H Stretch |
| 7-methoxy-1H-indole | 3400-3450 | - | 1250-1270 | 3000-3100 |
| 7-methoxy-1H-indole-4-carboxylic acid | 3300-3400 | 1670-1690 | 1280-1300 | 3000-3100 |
| This compound | 3350-3400 | 1700-1720 | 1270-1290 | 3000-3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 7-methoxy-1H-indole | 147 | 132 ([M-CH₃]⁺), 104 ([M-CH₃-CO]⁺) |
| 7-methoxy-1H-indole-4-carboxylic acid | 191 | 174 ([M-OH]⁺), 146 ([M-COOH]⁺) |
| This compound | 205 | 174 ([M-OCH₃]⁺), 146 ([M-COOCH₃]⁺) |
Experimental Protocols
Synthesis of 7-methoxy-1H-indole-4-carboxylic acid (General Procedure):
A common method for the synthesis of the indole-4-carboxylic acid moiety involves the protection of the indole nitrogen, followed by directed ortho-lithiation and subsequent carboxylation with carbon dioxide.
Fischer Esterification of 7-methoxy-1H-indole-4-carboxylic acid:
To a solution of 7-methoxy-1H-indole-4-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.[1] The mixture is then heated to reflux for several hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[1]
Spectroscopic Analysis:
-
NMR spectra were recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR spectra were recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
This guide provides a foundational spectroscopic comparison for this compound and its precursors. Researchers can use this information to facilitate the identification and characterization of these compounds in their synthetic endeavors.
References
Structural Elucidation of Methyl 7-methoxy-1H-indole-4-carboxylate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography and spectroscopic methods for the structural confirmation of Methyl 7-methoxy-1H-indole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry.
This guide presents a head-to-head comparison of single-crystal X-ray crystallography with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While X-ray crystallography provides the definitive three-dimensional atomic arrangement, spectroscopic techniques offer complementary information on the molecular structure, functional groups, and chemical environment in solution.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Information about the chemical environment of individual atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of nuclei. | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. |
| Sample Requirements | High-quality single crystals (typically 0.1-0.5 mm). | Soluble sample in a deuterated solvent (typically mg scale). | Solid (as a KBr pellet or thin film) or liquid sample. |
| Analysis Time | Can range from hours to days, depending on crystal quality and complexity. | Typically minutes to hours per experiment. | A few minutes per scan. |
| Data Complexity | Requires specialized software for data processing and structure refinement. | Spectra can be complex, but interpretation is well-established with various 1D and 2D techniques. | Relatively simple spectra, with characteristic peaks for common functional groups. |
| Definitive Structure | Provides the absolute and unambiguous molecular structure. | Provides strong evidence for the proposed structure and connectivity. | Confirms the presence or absence of specific functional groups. |
Experimental Data Summary
While a crystal structure for the specific target compound, this compound, is not publicly available, the crystallographic data for a closely related analog, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate , provides a representative example of the detailed information obtainable from an X-ray diffraction study.[1]
Table 1: Representative Crystallographic Data for an Indole Carboxylate Derivative [1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.622(2) Å, b = 12.871(4) Å, c = 16.928(5) Å |
| α = 93.831(3)°, β = 100.158(3)°, γ = 93.456(3)° | |
| Volume | 1626.6(8) ų |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Final R indices [I > 2σ(I)] | R1 = 0.044, wR2 = 0.134 |
Table 2: Representative Spectroscopic Data for Indole Derivatives
| Technique | Functional Group/Proton | Characteristic Signal |
| ¹H NMR | Indole N-H | ~8.0-8.5 ppm (broad singlet)[2] |
| Aromatic C-H | ~6.5-7.8 ppm (multiplets)[2] | |
| Methoxy (-OCH₃) | ~3.8-4.0 ppm (singlet)[2] | |
| Ester Methyl (-COOCH₃) | ~3.7-3.9 ppm (singlet)[2] | |
| ¹³C NMR | Carbonyl (C=O) | ~160-170 ppm[2] |
| Aromatic/Indole Carbons | ~100-140 ppm[2] | |
| Methoxy Carbon | ~55-60 ppm[2] | |
| Ester Methyl Carbon | ~50-55 ppm[2] | |
| FTIR | N-H Stretch (Indole) | ~3400 cm⁻¹ (sharp)[3] |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹[4] | |
| C=O Stretch (Ester) | ~1700-1730 cm⁻¹ (strong)[5] | |
| C-O Stretch (Ester/Ether) | ~1200-1300 cm⁻¹[4] | |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹[3] |
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol is based on the successful structure determination of Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate.[1]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., dichloromethane/n-hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of all proton signals.
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, often proton-decoupled, is acquired to identify the chemical shifts of all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[2]
-
2D NMR Spectroscopy (Optional): For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]
-
Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded to subtract the contribution of atmospheric water and carbon dioxide.[6]
-
Sample Spectrum: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.[7]
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.[8]
Experimental Workflow and Method Comparison
The following diagram illustrates the typical workflow for structural confirmation and highlights the comparative aspects of the discussed techniques.
Caption: A flowchart comparing the experimental workflows for structural confirmation via X-ray crystallography and spectroscopic techniques.
References
- 1. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tetratek.com.tr [tetratek.com.tr]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Studies on Bioactive 7-Methoxyindole Derivatives
Substituted indole derivatives have garnered significant attention for their potential therapeutic applications, including antitumor activities[1]. The methoxy group, in particular, can enhance the reactivity and biological activity of the indole nucleus[2]. The journey from a compound's initial synthesis to its potential clinical application involves rigorous testing, starting with in vitro assays to determine its activity at a cellular level, followed by in vivo studies in animal models to assess its efficacy, safety, and pharmacokinetic profile.
Data Presentation: A Comparative Snapshot
The following tables summarize the quantitative data from representative in vitro and in vivo studies on a bioactive compound containing a 7-methoxy moiety, illustrating the type of data researchers and drug developers would compare.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | GI50 (M) |
| A549 | Lung Carcinoma | < 10⁻¹⁰ |
| KB | Nasopharyngeal Carcinoma | < 10⁻¹⁰ |
| KB-VIN | Multidrug-Resistant KB | < 10⁻¹⁰ |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 10⁻¹⁰ |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | < 10⁻¹⁰ |
| Data pertains to 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one[3]. GI50 is the concentration required to inhibit cell growth by 50%. |
Table 2: In Vivo Antitumor Efficacy
| Animal Model | Tumor Type | Compound | Dosing | Tumor Growth Inhibition (%) |
| Mice | Xenograft | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 1.0 mg/kg | 62 |
| Data pertains to 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one[3]. |
Experimental Protocols: A Closer Look at the Methodologies
In Vitro Antiproliferative Assay
The in vitro activity of the lead compound was determined using the sulforhodamine B (SRB) method. This assay relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell density.
-
Cell Plating: Human tumor cell lines, including A549, KB, KB-VIN, MDA-MB-231, and MCF-7, were seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells were treated with various concentrations of the test compound and incubated for a specified period.
-
Cell Fixation: The cells were fixed with trichloroacetic acid to preserve the cellular proteins.
-
Staining: The fixed cells were stained with a solution of sulforhodamine B.
-
Measurement: The unbound dye was washed away, and the protein-bound dye was solubilized. The absorbance was then measured spectrophotometrically to determine the cell density, from which the GI50 values were calculated.
In Vivo Xenograft Model
The in vivo antitumor efficacy was evaluated in a mouse xenograft model. This model involves the transplantation of human tumor cells into immunocompromised mice.
-
Tumor Implantation: Human tumor cells were implanted subcutaneously into the mice.
-
Compound Administration: Once the tumors reached a palpable size, the mice were treated with the test compound at a specified dose and schedule.
-
Tumor Measurement: Tumor size was measured regularly throughout the study.
-
Efficacy Evaluation: The tumor growth inhibition was calculated by comparing the tumor size in the treated group to that in the control group.
-
Toxicity Assessment: The general health and body weight of the mice were monitored to assess any potential toxicity of the compound.
Visualizing the Path from Lab to Life
The following diagrams illustrate the conceptual workflow of drug discovery and a representative signaling pathway that could be investigated based on the compound's mechanism of action.
Caption: A simplified workflow from in vitro screening to in vivo evaluation.
Caption: A potential mechanism of action for a tubulin-binding agent.
The successful progression of a drug candidate relies on the careful correlation of in vitro potency with in vivo efficacy and safety. While in vitro assays provide a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action, in vivo studies are indispensable for understanding how a compound behaves in a complex biological system. This comparative approach is fundamental to making informed decisions in the long and arduous process of drug development.
References
- 1. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of various synthetic routes to Methyl 7-methoxy-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Indole Intermediate
Methyl 7-methoxy-1H-indole-4-carboxylate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a range of biologically active compounds. The efficiency, cost-effectiveness, and scalability of its synthesis are critical considerations for researchers. This guide provides a detailed cost-benefit analysis of two plausible synthetic routes to this target molecule, complete with experimental protocols, quantitative data, and workflow visualizations.
Executive Summary
Two primary synthetic strategies are evaluated:
-
Route 1: The Leimgruber-Batcho Approach: A multi-step synthesis commencing from the commercially available 2-methyl-3-nitroanisole. This route is characterized by its adaptability and the use of robust, well-established reactions.
-
Route 2: The Reissert Synthesis Adaptation: This classical indole synthesis also starts from 2-methyl-3-nitroanisole and utilizes a condensation with diethyl oxalate followed by reductive cyclization. It offers a potentially more convergent pathway.
The following sections provide a detailed breakdown of each route, including a cost analysis of reagents, step-by-step experimental procedures, and a comparative summary to aid in selecting the most appropriate method for specific research and development needs.
Route 1: A Leimgruber-Batcho Type Synthesis
This approach is adapted from established procedures for similar indole-4-carboxylates and represents a reliable, albeit multi-step, pathway. The synthesis begins with the bromination of 2-methyl-3-nitroanisole, followed by the formation of a phosphonium salt, a Wittig reaction to introduce a vinyl group, and finally, a palladium-catalyzed reductive N-heteroannulation to form the indole ring.
Experimental Protocol
Step 1: Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene To a solution of 2-methyl-3-nitroanisole (1 equivalent) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator like benzoyl peroxide (0.05 equivalents) are added. The mixture is heated to reflux under irradiation with a light source (e.g., a 100-W lamp) for 12-24 hours. After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography.
Step 2: Synthesis of (3-Methoxy-2-nitrobenzyl)triphenylphosphonium bromide The crude 1-(bromomethyl)-3-methoxy-2-nitrobenzene (1 equivalent) is dissolved in a solvent like toluene or chloroform, and triphenylphosphine (1.1 equivalents) is added. The mixture is heated to reflux for 2-4 hours. Upon cooling, the phosphonium salt precipitates and can be collected by filtration and washed with a non-polar solvent like diethyl ether.
Step 3: Synthesis of Methyl 2-(3-methoxy-2-nitrophenyl)acrylate The phosphonium salt (1 equivalent) is suspended in a solvent such as dichloromethane, and a base (e.g., sodium hydride or potassium carbonate, 1.5 equivalents) is added. The mixture is stirred to form the ylide. A solution of methyl glyoxylate or a related carbonyl compound is then added, and the reaction is stirred at room temperature until completion. The crude product is obtained after workup and purified by column chromatography.
Step 4: Synthesis of this compound The methyl 2-(3-methoxy-2-nitrophenyl)acrylate (1 equivalent) is dissolved in a solvent like acetonitrile. A palladium catalyst, such as palladium(II) acetate (0.05 equivalents), and a phosphine ligand, like triphenylphosphine (0.15 equivalents), are added. The vessel is purged and filled with carbon monoxide (CO) gas (typically to a pressure of 4-5 bar) and heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, concentrated, and the final product is purified by column chromatography.
Workflow Diagram
Route 2: Adapted Reissert Synthesis
The Reissert indole synthesis offers a more direct approach, involving the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization. This route is potentially shorter but may require careful optimization of the reduction step.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methoxy-2-nitrophenyl)-2-oxoacetate In a flame-dried flask under an inert atmosphere, a solution of 2-methyl-3-nitroanisole (1 equivalent) and diethyl oxalate (1.2 equivalents) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether is prepared. The solution is cooled to 0°C, and a strong base, typically potassium ethoxide or sodium ethoxide (1.2 equivalents), is added portion-wise. The reaction mixture is stirred at room temperature for several hours until the condensation is complete. The reaction is then quenched with an acidic solution, and the product is extracted with an organic solvent. The crude ketoester is purified by chromatography or crystallization.
Step 2: Synthesis of this compound The ethyl 2-(3-methoxy-2-nitrophenyl)-2-oxoacetate (1 equivalent) is dissolved in a solvent mixture, such as acetic acid or ethanol/water. A reducing agent, such as zinc dust, iron powder, or sodium dithionite, is added portion-wise while monitoring the temperature. Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can be employed. This step effects both the reduction of the nitro group to an amine and the cyclization to form the indole ring. After the reaction is complete, the mixture is filtered, neutralized, and the product is extracted. The crude product is then esterified to the methyl ester if necessary (if the cyclization leads to the carboxylic acid) and purified by column chromatography.
Workflow Diagram
A Comparative Review of Methyl 7-methoxy-1H-indole-4-carboxylate and Its Analogs in Recent Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, methoxy-substituted indole carboxylates have garnered significant attention for their potential as therapeutic agents, particularly in oncology and inflammatory diseases. This guide provides a comparative overview of Methyl 7-methoxy-1H-indole-4-carboxylate and its structurally related analogs, summarizing their synthesis, biological activities, and performance against alternative compounds based on recent scientific literature.
I. Synthesis of Methoxy-Indole Carboxylates
The synthesis of methoxy-activated indoles often leverages classical indole syntheses such as the Fischer, Bischler, and Leimgruber-Batcho methods.[2] The strategic placement of methoxy groups on the benzene ring of the indole scaffold can significantly influence the reactivity and regioselectivity of subsequent functionalization.[2]
A general and efficient route for the synthesis of the core methyl indole-4-carboxylate scaffold involves the palladium-catalyzed reductive cyclization of a substituted 2-nitrostyrene. This method is noted for its mild conditions and flexibility in accommodating various functional groups. While a specific protocol for this compound is not detailed in recent prominent literature, the synthesis of its parent compound, methyl indole-4-carboxylate, provides a relevant and adaptable experimental framework.
Experimental Protocol: Synthesis of Methyl Indole-4-carboxylate (A Representative Protocol)
This protocol describes a palladium-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.
Materials:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Triphenylphosphine
-
Palladium acetate
-
Acetonitrile
-
Carbon monoxide (UHP-grade)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
To a 200-mL glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (50.0 mmol), triphenylphosphine (12.3 mmol), and 100 mL of acetonitrile. Stir the mixture for 10 minutes to dissolve the reagents.
-
Add palladium acetate (3.00 mmol). An immediate yellow precipitate will form.
-
Attach the vessel to a pressure head and saturate the solution with carbon monoxide by performing four cycles up to 59 psi.
-
Heat the reaction mixture in an oil bath. To monitor the reaction and release formed carbon dioxide, remove the vessel from the oil bath every 10-12 hours, carefully vent, and repressurize with carbon monoxide.
-
After 50 hours, cool the reaction mixture and concentrate it using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and dichloromethane as the eluent.
-
Combine the fractions containing the pure product and concentrate to yield methyl indole-4-carboxylate as a pale yellow solid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
II. Comparative Biological Activity
Direct quantitative biological data for this compound is sparse in recently published literature. However, by examining structurally similar compounds, we can infer its potential activities and compare it with relevant alternatives. The primary therapeutic areas for methoxy-indole derivatives include anticancer and anti-inflammatory applications.
A. Anticancer Activity
Substituted indole derivatives have shown significant potential as antitumor agents.[3] The mechanism of action often involves the disruption of microtubule dynamics, inhibition of protein kinases, or induction of apoptosis.
A study on 6,7-annulated-4-substituted indoles demonstrated that several derivatives exhibited potent antiproliferative activity against L1210 leukemia cells, with IC50 values in the low micromolar range.[4] This suggests that substitution at the 4-position of the indole ring is a viable strategy for developing anticancer agents.
Another class of related compounds, indolequinones, has been investigated as bioreductively activated cytotoxins. These compounds can exhibit hypoxia-selective cytotoxicity, making them attractive for targeting solid tumors.[5]
Table 1: Comparative Anticancer Activity of Indole Derivatives
| Compound/Class | Cell Line | Activity Metric | Value | Reference |
| 6,7-Annulated-4-substituted Indoles | L1210 | IC50 | 0.5 - 4.0 µM | [4] |
| Indolequinone Derivatives | V79-379A | Anoxic:Oxic Toxicity Ratio | 10 - 200 | [5] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 (xenograft) | Tumor Growth Inhibition | 61.9% at 1.0 mg/kg | [3] |
B. Anti-inflammatory Activity
Methoxy-substituted aromatic compounds have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.
For instance, a study on indole and amide derivatives of ursolic acid showed that the introduction of an indole ring, particularly with an electron-donating methyl group, enhanced anti-inflammatory activity by inhibiting NO production in LPS-stimulated RAW 264.7 cells.[6] Another study on 4-hydroxy-7-methoxycoumarin, a compound with a similar methoxy-aromatic structure, demonstrated potent inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) through the suppression of NF-κB and MAPK activation.[7]
Table 2: Comparative Anti-inflammatory Activity of Related Compounds
| Compound | Cell Line | Activity Metric | Value | Reference |
| Ursolic acid-indole derivative (with methyl group) | RAW 264.7 | NO Inhibition | 48.3 ± 0.1% | [6] |
| 4-Hydroxy-7-methoxycoumarin | RAW 264.7 | IC50 (NO production) | Not specified, but significant reduction | [7] |
III. Performance Against Alternatives
The indole scaffold is often compared to other heterocyclic systems in drug discovery. A notable comparison is with imidazole derivatives. A study on inhibitors of the enzyme ALOX15, which is implicated in inflammation and cancer, compared substituted 5-(4-methoxyphenyl)-1H-indoles with 5-(4-methoxyphenyl)-1H-imidazoles. The study found that while both scaffolds could act as selective inhibitors, the indole derivatives generally exhibited stronger inhibitory effects.[8] This suggests that for certain targets, the indole core may provide superior binding and efficacy compared to imidazole-based alternatives.
IV. Signaling Pathways and Experimental Workflows
To illustrate the processes involved in the discovery and evaluation of compounds like this compound, the following diagrams outline a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the synthesis, screening, and biological evaluation of novel indole derivatives.
Caption: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory indole derivatives.
V. Conclusion
While direct and extensive research on this compound is not yet prevalent in the scientific literature, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility of the indole-4-carboxylate scaffold, coupled with the known biological activities of methoxy-substituted indoles, positions this compound as a promising candidate for further research, particularly in the fields of oncology and inflammation. Future studies should focus on the direct synthesis and biological evaluation of this compound to establish its specific activity profile and to enable direct, quantitative comparisons with existing and alternative therapeutic compounds.
References
- 1. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Patent Landscape and Comparative Analysis of Methyl 7-methoxy-1H-indole-4-carboxylate and its Alternatives in Kinase Inhibition
An Objective Guide for Researchers and Drug Development Professionals
The patent landscape for the specific molecule, Methyl 7-methoxy-1H-indole-4-carboxylate, is sparse, suggesting its novelty as a chemical entity. However, the broader class of indole derivatives is extensively patented and explored for various therapeutic applications, most notably in oncology as kinase inhibitors. This guide provides a comparative analysis of this compound against patented alternative indole-based compounds that have shown significant activity as kinase inhibitors. The comparison is based on available data on their synthesis, biological activity, and therapeutic potential.
Introduction to Indole Derivatives in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets.[1][2] Indole derivatives have been successfully developed as drugs for various conditions, including cancer, inflammation, and infectious diseases.[1][2] A significant area of focus for indole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3] This has led to a rich patent literature surrounding novel indole structures with kinase inhibitory activity.
Profile of this compound
While specific patents for this compound are not prominent in public databases, its structural features—a 7-methoxy substituted indole core with a carboxylate group at the 4-position—suggest its potential as a bioactive molecule. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the carboxylate group provides a handle for further chemical modifications.[4] Based on the activities of structurally related compounds, a primary hypothesized application for this molecule is in the realm of kinase inhibition for cancer therapy.
Comparative Analysis with Patented Alternatives
For this guide, we compare this compound with two classes of patented indole derivatives that have demonstrated potent kinase inhibition: Substituted Oxindole Derivatives and Azaindole Derivatives.
Data Presentation: Quantitative Comparison
| Feature | This compound (Hypothesized) | Substituted Oxindole Derivatives | Azaindole Derivatives |
| Core Structure | 7-methoxy-1H-indole-4-carboxylate | Oxindole | Azaindole (Pyrrolopyridine) |
| Primary Target Class | Protein Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases) | Protein Tyrosine Kinases, Protein Serine/Threonine Kinases[5] | Multi-kinase inhibitors[6] |
| Therapeutic Area | Oncology (predicted) | Oncology, Inflammatory Diseases[5] | Oncology, Neurodegenerative Diseases, Inflammatory Disorders[6] |
| Reported IC50 Values | Not available | Varies with substitution (nM to µM range) | Varies with substitution (nM to µM range) |
| Key Patent Example | Not available | US-6387919-B1[5] | WO2014102377A1[6] |
Experimental Protocols
General Synthesis of Indole-4-Carboxylic Acid Esters
A plausible synthetic route to this compound can be extrapolated from established methods for similar indole derivatives. One common approach is the Batcho-Leimgruber indole synthesis.
Protocol:
-
Nitration: Start with a commercially available substituted toluene, for example, 2-methyl-3-nitroanisole, which can be synthesized from 2-methyl-3-nitrophenol.
-
Side-chain bromination: The methyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
-
Wittig Reaction: The resulting benzyl bromide is converted to a phosphonium salt, followed by a Wittig reaction with an appropriate aldehyde (e.g., formaldehyde) to introduce the vinyl group.
-
Reductive Cyclization: The nitro group is then reduced, often using a palladium catalyst and a reducing agent like carbon monoxide, which also facilitates the cyclization to form the indole ring.[7]
-
Esterification: The carboxylic acid at the 4-position can be esterified to the methyl ester using methanol in the presence of an acid catalyst.
Synthesis of Substituted Oxindole Derivatives
The synthesis of substituted oxindole derivatives, as described in patents like US-6387919-B1, often involves the condensation of an isatin derivative with an active methylene compound.
Protocol:
-
Isatin Formation: A substituted aniline is treated with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid (e.g., sulfuric acid) to yield the corresponding isatin.
-
Condensation: The isatin is then condensed with an appropriate arylacetic acid or a related compound in the presence of a base (e.g., piperidine) to yield the 3-arylidene-oxindole derivative.[5]
Synthesis of Azaindole Derivatives
The synthesis of azaindole derivatives, as outlined in patents like WO2014102377A1, can be achieved through various methods, including the Fischer indole synthesis adapted for pyridine precursors.
Protocol:
-
Hydrazone Formation: A substituted aminopyridine is diazotized and then reduced to form a pyridylhydrazine. This is then reacted with a keto-ester (e.g., ethyl pyruvate) to form the corresponding hydrazone.
-
Cyclization: The hydrazone is cyclized under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid) to form the azaindole core.
-
Functional Group Manipulation: The ester group can be saponified to the carboxylic acid, which can then be coupled with various amines to introduce diversity.[6]
Visualization of Key Pathways and Workflows
Logical Relationship of Indole Derivatives in Kinase Inhibition
Caption: Relationship of indole-based compounds to kinase inhibition.
General Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis and screening of indole inhibitors.
Simplified Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
While this compound itself is not heavily patented, its structural similarity to a vast number of patented indole derivatives positions it as a promising candidate for further investigation, particularly as a kinase inhibitor. The established synthetic routes for related compounds provide a clear path for its synthesis and biological evaluation. By comparing its potential with that of established classes of indole-based kinase inhibitors like substituted oxindoles and azaindoles, researchers can strategically design and develop novel and potent therapeutic agents. This guide serves as a foundational resource for professionals in the field to navigate the patent landscape and make informed decisions in their drug discovery endeavors.
References
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Methyl 7-methoxy-1H-indole-4-carboxylate proper disposal procedures
The proper disposal of Methyl 7-methoxy-1H-indole-4-carboxylate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as hazardous, with specific risks of being harmful if swallowed, toxic in contact with skin, causing serious eye irritation, and being very toxic to aquatic life[1]. Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant[2][3]. Under no circumstances should this chemical be released into the environment or disposed of down the drain[1][4][5].
Hazard Profile and Safety Data
Before handling for disposal, it is essential to be aware of the specific hazards associated with this compound. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn[1].
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Acute Dermal Toxicity | Category 3: Toxic in contact with skin. | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor.[1] |
| Eye Irritation | Category 2A: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard (Acute) | Category 1: Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step procedure outlines the protocol for the safe disposal of this compound and its contaminated materials.
Objective: To safely collect, label, and prepare this compound waste for collection by an approved hazardous waste management service.
Materials:
-
Designated hazardous waste container (solid or liquid, as appropriate)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety goggles
-
Fume hood
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unreacted compound, solutions containing the compound, and any materials contaminated during handling (e.g., pipette tips, weighing boats, gloves, absorbent paper).
-
Segregate the waste based on its physical state. Place solid waste (e.g., contaminated gloves, paper towels) in a designated solid hazardous waste container. Place liquid waste (e.g., reaction mixtures, solutions) in a designated liquid hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is chemically compatible with indole compounds and any solvents used.
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
All waste collection should be performed within a fume hood to minimize inhalation exposure.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste mixture, including solvents.
-
Indicate the approximate percentages of each component.
-
Mark the appropriate hazard warnings on the label (e.g., "Toxic," "Harmful," "Environmental Hazard").
-
-
Storage:
-
Store the labeled, sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides[2].
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all institutional and local regulations for hazardous waste disposal[6]. Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated protocol.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 7-methoxy-1H-indole-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 7-methoxy-1H-indole-4-carboxylate. The following procedures are based on best practices for handling similar indole compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects against potential splashes of the chemical that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5][6] | Prevents skin contact, which may cause irritation.[1] |
| Body Protection | A lab coat or a chemical-resistant gown.[4][5] | Protects clothing and underlying skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][2]
-
Work within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
2. Donning Personal Protective Equipment (PPE):
-
Follow the sequence outlined in the diagram below for correctly putting on and taking off PPE.
3. Handling the Compound:
-
Avoid direct contact with the substance.[3] Do not get it in your eyes, on your skin, or on your clothing.[2]
-
When weighing or transferring the solid, do so carefully to avoid creating dust.[1][2]
-
If working with a solution, be mindful of potential splashes.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of PPE as outlined in the disposal plan.
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical attention.[2]
Disposal Plan
All chemical waste, including the compound itself and any contaminated materials (e.g., gloves, wipes, pipette tips), must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][2]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. mpbio.com [mpbio.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
